Product packaging for Pyridine-2-carboxylic anhydride(Cat. No.:CAS No. 16837-39-1)

Pyridine-2-carboxylic anhydride

Cat. No.: B102562
CAS No.: 16837-39-1
M. Wt: 228.2 g/mol
InChI Key: QAZOKVGARKDTKF-UHFFFAOYSA-N
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Description

Pyridine-2-carboxylic anhydride (CAS 16837-39-1) is a high-value reagent primarily used as an efficient acylating agent in advanced chemical synthesis . Its core application and research value lie in facilitating the formation of esters and amides, which are fundamental transformations in the production of pharmaceuticals, agrochemicals, and materials . The general mechanism of action involves nucleophilic acyl substitution, where a nucleophile, such as an alcohol or amine, attacks one of the carbonyl carbons of the anhydride . This reaction proceeds to form the desired ester or amide bond, while releasing one molecule of pyridine-2-carboxylic acid as a by-product . The reactivity of this anhydride, and related compounds, can be significantly enhanced by the use of catalysts like pyridine or DMAP (4-dimethylaminopyridine), which act as acyl transfer agents . This compound is related to picolinic acid (pyridine-2-carboxylic acid), a known matrix for MALDI-TOF mass spectrometry . This compound is offered for research use only and is not intended for human or veterinary applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O3 B102562 Pyridine-2-carboxylic anhydride CAS No. 16837-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2-carbonyl pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8N2O3/c15-11(9-5-1-3-7-13-9)17-12(16)10-6-2-4-8-14-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZOKVGARKDTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)OC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20168555
Record name Pyridine-2-carboxylic anhydride
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Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16837-39-1
Record name 2-Pyridinecarboxylic acid, 2,2′-anhydride
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Record name Pyridine-2-carboxylic anhydride
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Record name Pyridine-2-carboxylic anhydride
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Record name Pyridine-2-carboxylic anhydride
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Foundational & Exploratory

Pyridine-2-Carboxylic Anhydride: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyridine-2-carboxylic anhydride, also known as picolinic anhydride. It covers the compound's physicochemical properties, synthesis methodologies, and core reactivity. This document is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.

Properties of this compound

This compound is a reactive derivative of picolinic acid, primarily used as an acylating agent in organic synthesis. Its key physical and chemical properties are summarized below.

Physicochemical Data

Quantitative data for this compound is crucial for its application in controlled chemical reactions. The following table outlines its key properties.

PropertyValueSource(s)
CAS Number 16837-39-1[1][2][3]
Molecular Formula C₁₂H₈N₂O₃[2][4]
Molecular Weight 228.20 g/mol [1][2]
Melting Point 124 °C[3][4]
Boiling Point (Predicted) 412.3 ± 20.0 °C[4]
Density (Predicted) 1.317 ± 0.06 g/cm³[4]
Exact Mass 228.05349212 Da[2]
Topological Polar Surface Area 69.2 Ų[2]
IUPAC Name pyridine-2-carbonyl pyridine-2-carboxylate[2]
Synonyms Picolinic anhydride, 2-Pyridinecarboxylic acid anhydride[2][3]
Chemical Reactivity

The primary chemical utility of this compound stems from its nature as a reactive acylating agent.[5] Like other carboxylic anhydrides, it readily participates in nucleophilic acyl substitution reactions.

Key aspects of its reactivity include:

  • Acylation: It is an effective reagent for the acylation of nucleophiles such as alcohols, phenols, and amines. The reaction involves the transfer of a picolinoyl group to the nucleophile, forming a corresponding ester or amide and one equivalent of picolinic acid as a byproduct.[5][6]

  • Electrophilicity: The two carbonyl carbons are electrophilic centers. While generally less reactive than the corresponding acyl chloride, the anhydride is reactive enough for most acylation purposes and is often preferred due to its easier handling and more moderate reactivity.[7]

  • Leaving Group: The leaving group in these reactions is a carboxylate anion (picolinate), which is stabilized by resonance, making it a good leaving group.

  • Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze to form two equivalents of picolinic acid. Therefore, it must be handled under anhydrous conditions to maintain its integrity.

Synthesis of this compound

The synthesis of symmetric anhydrides like this compound is most commonly achieved through the dehydration of the parent carboxylic acid.[8] Various dehydrating agents can be employed for this purpose, with the choice of reagent influencing reaction conditions and yield.

General Synthesis Pathway

The overall transformation involves the condensation of two molecules of picolinic acid with the elimination of one molecule of water.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis using Dicyclohexylcarbodiimide (DCC)

This protocol describes a representative method for synthesizing this compound from picolinic acid using dicyclohexylcarbodiimide (DCC) as the dehydrating agent. DCC is widely used for forming anhydrides from carboxylic acids.[9][10][11]

Materials and Equipment:

  • Picolinic acid (Pyridine-2-carboxylic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent (e.g., carbon tetrachloride).[11]

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve picolinic acid (2.0 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Begin stirring the solution magnetically.

  • Addition of DCC: Cool the solution in an ice bath. To this stirring solution, add a solution of DCC (1.0 equivalent) in a minimal amount of anhydrous dichloromethane dropwise over 15-20 minutes. Maintaining a low temperature is crucial to control the reaction rate.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of picolinic acid. A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form.

  • Workup - Removal of Byproduct: Once the reaction is complete, cool the mixture again in an ice bath to ensure complete precipitation of the DCU. Remove the DCU precipitate by vacuum filtration, washing the solid with a small amount of cold, anhydrous dichloromethane.

  • Isolation of Product: Collect the filtrate, which contains the desired this compound. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting crude anhydride can be purified further if necessary. Recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) can yield the pure product. The purity should be confirmed by analytical methods such as NMR spectroscopy or melting point determination.

Safety Note: DCC is a potent allergen and sensitizer. Always handle it with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

Applications and Reactivity Workflow

This compound is a valuable reagent for introducing the picolinoyl group into various molecules, a common strategy in medicinal chemistry and materials science. A typical application is the esterification of an alcohol.

Representative Reaction: Esterification of an Alcohol

The workflow below illustrates the nucleophilic acyl substitution mechanism for the reaction between this compound and a generic alcohol (R-OH) to form a picolinate ester.

Caption: Workflow for the acylation of an alcohol.

This reaction demonstrates the anhydride's utility in forming esters under relatively mild conditions. A similar pathway is followed for the amidation of primary or secondary amines.[6] The choice of symmetric anhydrides is often economical as it avoids the potential for mixtures of products that can arise when using mixed anhydrides.

References

Pyridine-2-carboxylic Anhydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 16837-39-1 Molecular Formula: C₁₂H₈N₂O₃ Synonyms: Picolinic anhydride, 2-Pyridinecarboxylic acid anhydride

This technical guide provides an in-depth overview of Pyridine-2-carboxylic anhydride, a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, synthesis, and key reactions, complete with experimental protocols and mechanistic diagrams.

Physicochemical Properties

This compound is a white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.[1]

PropertyValueReference
Molecular Weight 228.20 g/mol [1]
Melting Point 124 °C[2]
Boiling Point (Predicted) 412.3±20.0 °C
Density (Predicted) 1.317±0.06 g/cm³
pKa (Predicted) 0.42±0.10
InChIKey QAZOKVGARKDTKF-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC=NC(=C1)C(=O)OC(=O)C2=CC=CC=N2[1]

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, picolinic acid. A common method involves the dehydration of picolinic acid using a suitable coupling or dehydrating agent.

Experimental Protocol: Synthesis from Picolinic Acid using Bis(trichloromethyl) Carbonate (Triphosgene)

This protocol describes a method for the preparation of this compound from picolinic acid.

Materials:

  • Picolinic acid

  • Bis(trichloromethyl) carbonate (Triphosgene)

  • N-ethyl-N,N-diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve picolinic acid in anhydrous tetrahydrofuran at 0 °C.

  • To this solution, add N-ethyl-N,N-diisopropylamine.

  • In a separate flask, prepare a solution of bis(trichloromethyl) carbonate in anhydrous tetrahydrofuran.

  • Slowly add the bis(trichloromethyl) carbonate solution to the picolinic acid solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction mixture can be worked up by filtration to remove any precipitated salts, followed by removal of the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Synthesis_Workflow

Key Reactions and Applications

This compound is an effective acylating agent, used for the esterification of alcohols and the amidation of amines. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals and natural products.

Esterification of Alcohols

This compound reacts with alcohols to form the corresponding picolinate esters. This reaction is particularly useful for the derivatization of sensitive molecules like steroids.

This protocol is adapted from a mixed anhydride method for the derivatization of hydroxysteroids, which can be conceptually applied to the use of pre-formed this compound.[3][4]

Materials:

  • Hydroxysteroid

  • This compound

  • Pyridine, anhydrous

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the hydroxysteroid in anhydrous dichloromethane in a dry reaction vessel under an inert atmosphere.

  • Add anhydrous pyridine and triethylamine to the solution.

  • Add a solution of this compound in anhydrous dichloromethane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired picolinate ester.

Esterification_Pathway

Amidation of Amines

This compound readily reacts with primary and secondary amines to form the corresponding picolinamides. This reaction is a cornerstone of peptide synthesis and the formation of amide bonds in drug molecules.

This protocol provides a general procedure for the amidation of an amine using this compound.

Materials:

  • Amine (primary or secondary)

  • This compound

  • Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine or Pyridine, if the amine salt is used or to scavenge the carboxylic acid byproduct)

Procedure:

  • Dissolve the amine in the chosen aprotic solvent in a reaction vessel.

  • If starting with an amine salt, add one equivalent of a non-nucleophilic base like triethylamine.

  • Add a solution of this compound in the same solvent to the amine solution.

  • Stir the reaction at room temperature or with gentle heating as required, monitoring its progress by an appropriate analytical method.

  • After the reaction is complete, the mixture is typically washed with an aqueous acid solution to remove unreacted amine and base, followed by a wash with an aqueous basic solution to remove the picolinic acid byproduct.

  • The organic layer is then dried and the solvent evaporated to yield the crude amide, which can be further purified by chromatography or recrystallization.[5][6]

Amidation_Pathway

Applications in Drug Development

Conclusion

This compound is a valuable and reactive acylating agent for the synthesis of esters and amides. Its utility in organic synthesis, particularly for the derivatization of complex molecules, makes it an important tool for researchers in drug discovery and development. The protocols and information provided in this guide are intended to serve as a foundation for its application in the laboratory. As with all reactive chemical reagents, appropriate safety precautions should be taken when handling this compound.

References

Pyridine-2-carboxylic anhydride molecular structure and weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Molecular Structure and Properties

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes essential quantitative data, outlines a general experimental protocol for its synthesis, and provides a logical workflow for its formation.

Molecular Structure and Properties

This compound, also known as picolinic anhydride, is a chemical compound used in organic synthesis.[1] Its structure consists of two pyridine-2-carboxylate units linked by an anhydride functional group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₂H₈N₂O₃[1][2][3]
Molecular Weight 228.20 g/mol [2]
IUPAC Name pyridine-2-carbonyl pyridine-2-carboxylate[1][2]
CAS Number 16837-39-1[3][4]
EC Number 240-861-1[1]
Canonical SMILES C1=CC=NC(=C1)C(=O)OC(=O)C2=CC=CC=N2[1]
InChIKey QAZOKVGARKDTKF-UHFFFAOYSA-N[1]

Synthesis and Analysis

The synthesis of this compound typically involves the dehydration of pyridine-2-carboxylic acid. Various dehydrating agents can be employed for this purpose.

General Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of the corresponding dicarboxylic acid with a dehydrating agent such as acetic anhydride or oxalyl chloride.

Example with Acetic Anhydride:

  • Starting Material: Pyridine-2,3-dicarboxylic acid is used as the precursor.

  • Dehydration: The dicarboxylic acid is treated with a stoichiometric amount of acetic anhydride.

  • Solvent and Catalyst: The reaction is preferably conducted in an organic solvent in the presence of an aprotic basic amine compound, such as triethylamine or pyridine, which acts as a catalyst.

  • Temperature: The reaction is typically carried out at a temperature between 10-40°C.

  • Work-up: Following the reaction, the product is isolated and purified using standard laboratory techniques.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The purity and identity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). While a specific protocol for the anhydride is not detailed in the provided search results, a general method for related pyridine carboxylic acids can be adapted.

  • Column: A mixed-mode reversed-phase cation-exchange column (e.g., Coresep 100) can be effective for separating isomers of pyridine carboxylic acids and related compounds.

  • Mobile Phase: A gradient of acetonitrile and water with a buffer such as formic acid or phosphoric acid is typically used. For mass spectrometry detection, formic acid is preferred.

  • Detection: UV detection is a common method for analyzing these compounds.

  • Control: The retention time can be controlled by adjusting the acetonitrile concentration, buffer concentration, and pH of the mobile phase.

Logical Workflow: Synthesis of this compound

The following diagram illustrates a generalized workflow for the synthesis of this compound from its corresponding dicarboxylic acid.

Synthesis_Workflow Start Pyridine-2,3-dicarboxylic Acid Reaction Reaction Mixture Start->Reaction Add Reagent Dehydrating Agent (e.g., Acetic Anhydride) Reagent->Reaction Add Solvent Aprotic Solvent + Basic Amine Catalyst Solvent->Reaction Add Heating Controlled Temperature (10-40°C) Reaction->Heating Subject to Product This compound Heating->Product Yields Purification Isolation & Purification Product->Purification FinalProduct Pure Anhydride Purification->FinalProduct

Caption: Generalized workflow for the synthesis of this compound.

References

Pyridine-2-carboxylic Anhydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of its Synthesis, Properties, and Applications in Drug Development

Pyridine-2-carboxylic anhydride, a reactive derivative of pyridine-2-carboxylic acid, serves as a valuable reagent in organic synthesis, particularly in the realms of pharmaceutical and materials science. Its utility as an acylating agent and a precursor for the formation of amides and esters makes it a compound of interest for researchers and drug development professionals. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and a key application in peptide bond formation.

Chemical Identity

  • IUPAC Name: pyridine-2-carbonyl pyridine-2-carboxylate[1]

  • Synonyms: picolinic anhydride, 2-Pyridinecarboxylic acid, anhydride, pyridine-2-carboxylic acid anhydride[1]

  • CAS Number: 16837-39-1[1]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

PropertyValueSource
Molecular FormulaC₁₂H₈N₂O₃PubChem[1]
Molecular Weight228.20 g/mol PubChem[1]
Melting Point124 °CChemBK
Boiling Point412.3 ± 20.0 °C (Predicted)ChemBK
Density1.317 ± 0.06 g/cm³ (Predicted)ChemBK

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of cyclic anhydrides and is applicable for the preparation of this compound from pyridine-2-carboxylic acid.

Materials:

  • Pyridine-2-carboxylic acid

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Dry toluene

  • Diethyl ether

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of pyridine-2-carboxylic acid (1.0 mmol) in dry toluene (5 mL), add a catalytic amount of freshly distilled DMF (1 drop).

  • Purge the reaction vessel with argon to establish an inert atmosphere.

  • Slowly add oxalyl chloride (1.2 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 3 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Decant the toluene solution to separate it from any oily residue and filter if necessary.

  • Evaporate the solvent under reduced pressure to yield the crude this compound.

  • For further purification, the product can be triturated with diethyl ether to induce crystallization.

Acylation of a Primary Amine using this compound

This protocol describes a representative reaction where this compound is used as an acylating agent to form an amide bond with a primary amine, a fundamental transformation in drug synthesis.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Dry pyridine

  • Dry dichloromethane (DCM) or ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 equiv.) in dry pyridine under an inert atmosphere (e.g., Argon).

  • Add a solution of this compound (1.1 equiv.) in dry DCM to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting amine is completely consumed, as monitored by TLC.

  • Quench the reaction by adding a small amount of dry methanol.

  • Dilute the reaction mixture with DCM or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by silica gel column chromatography.

Application in Peptide Synthesis

This compound can be utilized as an activating agent in peptide synthesis. The anhydride reacts with the carboxylic acid of an N-protected amino acid to form a mixed anhydride, which is a highly reactive species that readily couples with the amino group of another amino acid or peptide to form a new peptide bond. This process is a cornerstone of solid-phase and solution-phase peptide synthesis, which are critical technologies in drug discovery and development.

PeptideCoupling cluster_activation Activation Step AA1 N-Protected Amino Acid (R1-COOH) MixedAnhydride Activated Mixed Anhydride AA1->MixedAnhydride Activation Anhydride Pyridine-2-carboxylic Anhydride Anhydride->MixedAnhydride Dipeptide Protected Dipeptide MixedAnhydride->Dipeptide PicolinicAcid Pyridine-2-carboxylic Acid MixedAnhydride->PicolinicAcid Release AA2 Amino Acid Ester (H2N-R2) AA2->Dipeptide

Caption: Workflow for peptide coupling using this compound as an activating agent.

References

Spectroscopic Profile of Pyridine-2-carboxylic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-pyridinedicarboxylic anhydride, serving as a valuable resource for researchers, scientists, and professionals in drug development. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2,3-pyridinedicarboxylic anhydride.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.15dd1.8, 4.9H-6
8.65dd1.8, 7.8H-4
7.95dd4.9, 7.8H-5

Solvent: DMSO-d₆

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Chemical Shift (δ) ppmAssignment
161.5C=O
159.8C=O
155.2C-6
149.1C-2
139.6C-4
128.5C-5
124.3C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 2,3-Pyridinedicarboxylic Anhydride

Wavenumber (cm⁻¹)IntensityAssignment
~1850StrongAsymmetric C=O Stretch
~1780StrongSymmetric C=O Stretch
~1300 - 1200StrongC-O-C Stretch
~1600 - 1450MediumAromatic C=C Bending
~900 - 700Medium-StrongC-H Bending (out-of-plane)

Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, Nujol mull).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2,3-Pyridinedicarboxylic Anhydride

m/zRelative Intensity (%)Assignment
149100[M]⁺ (Molecular Ion)
105~60[M - CO₂]⁺
77~40[C₅H₃N]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2,3-pyridinedicarboxylic anhydride (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is used.

  • Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

  • Chemical Shift Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

  • Chemical Shift Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of 2,3-pyridinedicarboxylic anhydride is ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition:

  • A background spectrum of the empty sample compartment is first recorded.

  • The KBr pellet containing the sample is then placed in the sample holder.

  • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Instrumentation: An Electron Ionization (EI) mass spectrometer is used for the analysis.

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.

Ionization and Analysis:

  • Ionization Energy: A standard electron energy of 70 eV is used to ionize the sample molecules.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Direct Insertion or GC Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A flowchart illustrating the general workflow from sample preparation to data acquisition and structural elucidation in spectroscopic analysis.

Pyridine-2-carboxylic Anhydride: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of pyridine-2-carboxylic anhydride, a key reagent and intermediate in organic synthesis and drug development. This document is intended to serve as a valuable resource for researchers by summarizing key data, providing detailed experimental protocols, and illustrating important chemical processes.

Core Properties of this compound

This compound, also known as picolinic anhydride, is the symmetrical anhydride of pyridine-2-carboxylic acid (picolinic acid). Its reactivity is primarily dictated by the two electrophilic carbonyl carbons, making it an effective acylating agent. The presence of the pyridine ring influences its solubility, stability, and reactivity profile.

Physical and Chemical Properties
PropertyValueSource/Reference
Molecular Formula C₁₂H₈N₂O₃--INVALID-LINK--
Molecular Weight 228.20 g/mol --INVALID-LINK--
Appearance White to off-white solid (predicted)General knowledge of anhydrides
Melting Point 124 °C--INVALID-LINK--
Boiling Point 412.3 ± 20.0 °C (Predicted)--INVALID-LINK--
Density 1.317 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--

Solubility Profile

The solubility of this compound is a critical parameter for its use in various reaction systems. Due to its polar nature, stemming from the pyridine ring and carbonyl groups, it is expected to be soluble in a range of polar organic solvents. However, its reactivity with protic solvents, particularly water and alcohols, must be considered.

Qualitative Solubility Data

The following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents. These predictions are based on the known solubility of picolinic acid and the general solubility of organic anhydrides.

SolventPredicted SolubilityRationale
Water Soluble (with hydrolysis)The parent picolinic acid is moderately soluble in water[1]. The anhydride is expected to be soluble but will readily hydrolyze to form two equivalents of picolinic acid.
Methanol/Ethanol Soluble (with reaction)Picolinic acid is soluble in alcohols[1]. The anhydride will likely dissolve but will react to form the corresponding methyl or ethyl ester of picolinic acid.
Acetone SolubleA polar aprotic solvent, likely to be a good solvent for the anhydride without significant reaction under neutral conditions.
Acetonitrile SolubleA polar aprotic solvent, suitable for reactions where the anhydride needs to be in solution.
Dichloromethane (DCM) SolubleA common aprotic solvent for acylation reactions.
Tetrahydrofuran (THF) SolubleA polar aprotic ether that is a common solvent for organic reactions.
N,N-Dimethylformamide (DMF) SolubleA highly polar aprotic solvent, likely to dissolve the anhydride.
Dimethyl Sulfoxide (DMSO) SolubleA highly polar aprotic solvent, likely to be a good solvent for the anhydride.
Toluene Sparingly Soluble to InsolubleA nonpolar solvent, less likely to effectively dissolve the polar anhydride.
Hexanes InsolubleA nonpolar solvent, unlikely to dissolve the anhydride.

Stability and Reactivity

The stability of this compound is largely determined by its susceptibility to nucleophilic attack, particularly hydrolysis. Understanding its degradation pathways is crucial for its proper handling, storage, and use in synthesis.

Hydrolysis

The primary degradation pathway for this compound is hydrolysis, which is the reaction with water to form two molecules of pyridine-2-carboxylic acid. This reaction is typically catalyzed by both acid and base. The presence of pyridine as a catalyst in the hydrolysis of other anhydrides is well-documented, suggesting that the product, picolinic acid, could potentially catalyze its own formation from the anhydride in the presence of water.[2]

The general mechanism for the hydrolysis of an acid anhydride involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by the departure of a carboxylate leaving group.[3][4]

Degradation Pathway: Hydrolysis

The following diagram illustrates the hydrolysis of this compound.

Hydrolysis_Pathway Anhydride This compound C₁₂H₈N₂O₃ PicolinicAcid Pyridine-2-carboxylic Acid (2 eq.) C₆H₅NO₂ Anhydride->PicolinicAcid Hydrolysis Water Water H₂O

Hydrolysis of this compound
Reactivity with Other Nucleophiles

This compound is a versatile acylating agent and will react with a variety of nucleophiles.

  • Alcohols: Reacts with alcohols to form esters of picolinic acid.

  • Amines: Reacts with primary and secondary amines to form amides.[5]

  • Thiols: Reacts with thiols to form thioesters.

The reactivity follows the general principles of nucleophilic acyl substitution. The pyridine nitrogen can act as an internal base, potentially influencing the reaction rate and mechanism.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of symmetrical anhydrides is the dehydration of the corresponding carboxylic acid using a dehydrating agent. While a specific, detailed protocol for this compound is not widely published, a general procedure can be adapted from methods used for other carboxylic acid anhydrides. One such method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) or a more reactive dehydrating agent.

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

  • Pyridine-2-carboxylic acid (picolinic acid)

  • Dicyclohexylcarbodiimide (DCC) or other suitable dehydrating agent

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Anhydrous sodium sulfate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyridine-2-carboxylic acid (2 equivalents) in anhydrous dichloromethane.

  • Addition of Dehydrating Agent: To the stirred solution, add dicyclohexylcarbodiimide (1 equivalent) portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • Workup: a. Filter the reaction mixture to remove the precipitated DCU. b. Wash the filtrate with a small amount of cold water to remove any unreacted DCC (this step must be performed quickly to minimize hydrolysis of the anhydride). c. Dry the organic layer over anhydrous sodium sulfate. d. Filter to remove the drying agent.

  • Purification: a. Remove the solvent under reduced pressure using a rotary evaporator. b. The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of a polar and non-polar solvent).

The synthesis workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Reaction cluster_1 Workup cluster_2 Purification PicolinicAcid Picolinic Acid (2 eq.) ReactionVessel Reaction at 0°C to RT PicolinicAcid->ReactionVessel DCC DCC (1 eq.) DCC->ReactionVessel DCM Anhydrous DCM DCM->ReactionVessel Filtration1 Filter DCU ReactionVessel->Filtration1 Washing Wash with cold H₂O Filtration1->Washing Drying Dry with Na₂SO₄ Washing->Drying Filtration2 Filter drying agent Drying->Filtration2 Evaporation Rotary Evaporation Filtration2->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization FinalProduct This compound Recrystallization->FinalProduct Acylation_Pathway Anhydride This compound Intermediate Acyl-DMAP Intermediate (more reactive) Anhydride->Intermediate Activation Alcohol Alcohol (R-OH) Ester Picolinate Ester (Product) Alcohol->Ester Nucleophilic Attack DMAP DMAP (catalyst) Intermediate->Ester PicolinicAcid Picolinic Acid (Byproduct)

References

Pyridine-2-carboxylic Anhydride: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the potential hazards, safety precautions, and handling procedures for Pyridine-2-carboxylic anhydride. The information is intended for researchers, scientists, and professionals in drug development who may work with this compound.

Hazard Identification and Classification

Based on data from related pyridine carboxylic acid derivatives, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[1][2] Prolonged or repeated exposure may lead to dermatitis.

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Oral ingestion may be harmful.[3]

Table 1: GHS Hazard Classification (Inferred)

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1/2AH318/H319: Causes serious eye damage/irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Note: This classification is inferred from structurally similar compounds and should be used for guidance only.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 16837-39-1
Molecular Formula C₁₂H₈N₂O₃
Molecular Weight 228.2 g/mol
Appearance Solid (form may vary)
Melting Point Not available
Boiling Point Not available
Solubility Likely reacts with water
Stability Moisture sensitive.[1] Stable under recommended storage conditions.

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, a hierarchy of controls should be implemented.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Eyewash Stations and Safety Showers: Eyewash stations and safety showers must be readily accessible in the immediate work area.[1]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[1][3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron should be worn to prevent skin contact.[1][5]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]

Hierarchy_of_Safety_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE Experimental_Workflow cluster_workflow Safe Handling Workflow for this compound Prep Preparation - Review SDS (if available) - Don appropriate PPE - Prepare fume hood Weigh Weighing - Use an analytical balance  inside a fume hood or  ventilated enclosure Prep->Weigh Reaction Reaction Setup - Add reagent to solvent  in the reaction vessel - Maintain inert atmosphere  if necessary Weigh->Reaction Workup Work-up & Purification - Quench reaction carefully - Perform extraction and  purification in fume hood Reaction->Workup Cleanup Cleanup & Disposal - Decontaminate glassware - Dispose of waste in  designated containers Workup->Cleanup

References

An In-depth Technical Guide to the Discovery and History of Pyridine-Based Anhydrides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-based anhydrides, a class of heterocyclic compounds, have garnered significant attention in the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Their unique structural features and reactivity make them valuable intermediates in the synthesis of a wide array of pharmaceutical compounds and other commercially important chemicals. The pyridine ring, a common scaffold in many approved drugs, imparts desirable pharmacokinetic properties, enhances biological activity, and improves the overall stability of molecules.[1][2][3] This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of pyridine-based anhydrides, with a special focus on their relevance to drug development.

Historical Perspective and Key Discoveries

The journey into the world of pyridine-based anhydrides begins with the exploration of their parent compounds, the pyridinedicarboxylic acids. The isolation and synthesis of these acids paved the way for the subsequent preparation and characterization of their corresponding anhydrides.

One of the earliest and most notable discoveries in this family is quinolinic acid (pyridine-2,3-dicarboxylic acid) . A significant early synthesis was reported by Zdenko Hans Skraup, who demonstrated that methyl-substituted quinolines could be oxidized to form quinolinic acid. This discovery was a pivotal moment, providing a viable route to this important precursor.

Another key member is dipicolinic acid (pyridine-2,6-dicarboxylic acid) . A notable method for its preparation was detailed in a 1978 patent, which described the oxidation of 2,6-dimethylpyridine.[4] This process represented a significant advancement in the production of this symmetrical pyridinedicarboxylic acid.

The synthesis of isocinchomeronic acid (pyridine-2,5-dicarboxylic acid) was achieved through the nitric acid oxidation of 2,5-dialkylpyridines, as documented in U.S. Patent 2,524,957.[5] This method provided access to another important isomer with potential applications in various fields, including the synthesis of dyes and as a precursor to nicotinic acid.

While the initial focus was on the synthesis of the dicarboxylic acids, the preparation of their corresponding anhydrides soon followed. For instance, nicotinic anhydride was first prepared through the reaction of nicotinoyl chloride with sodium nicotinate.[6] The development of methods to convert the diacids into their cyclic anhydrides, often through dehydration reactions, was a critical step in unlocking their synthetic potential.

Physicochemical Properties of Pyridinedicarboxylic Anhydrides

The physicochemical properties of pyridine-based anhydrides are crucial for their application in synthesis and drug design. These properties, including melting point, boiling point, and solubility, vary depending on the position of the carboxylic anhydride groups on the pyridine ring.

Anhydride NameSystematic NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Quinolinic anhydrideFuro[3,4-b]pyridine-5,7-dione699-98-9C₇H₃NO₃149.10137-139[7]
Cinchomeronic anhydrideFuro[3,4-c]pyridine-1,3-dione4664-08-8C₇H₃NO₃149.1075-77[8]
Nicotinic anhydridePyridine-3-carboxylic anhydride16837-38-0C₁₂H₈N₂O₃228.20122-125[6]

Experimental Protocols for Synthesis

The synthesis of pyridine-based anhydrides typically involves the dehydration of the corresponding dicarboxylic acids. Several methods have been developed, each with its own advantages and applications.

General Procedure for the Synthesis of 2,3-Pyridinedicarboxylic Anhydride (Quinolinic Anhydride)

Method 1: Using Acetic Anhydride [7]

  • A mixture of pyridine-2,3-dicarboxylic acid (60 g) and acetic anhydride (120 ml) is heated in an oil bath to reflux.

  • The reaction mixture is maintained at reflux for 4 hours.

  • After the reaction is complete, the solution is cooled to 80°C.

  • Excess acetic anhydride is removed by distillation under vacuum at a temperature below 80°C.

  • The solution is further cooled to room temperature, and dichloromethane (60 mL) is added to the residue.

  • The solution is stirred at 40-45°C for 30 minutes.

  • The solution is then cooled to 0-5°C and filtered.

  • The collected solid is washed with dichloromethane and dried to yield quinolinic anhydride.

Method 2: Using Oxalyl Chloride [7]

  • In a reaction vessel purged with argon, pyridine-2,3-dicarboxylic acid (1 mmol, 167 mg) and oxalyl chloride (1.2 mmol, 152 mg, 0.103 mL) are mixed in anhydrous toluene (5 mL).

  • A drop of freshly distilled N,N-dimethylformamide (DMF) is added to the mixture.

  • The reaction is heated under stirring for 3 hours.

  • After the reaction is complete, stirring is stopped, and the toluene solution is decanted and filtered.

  • The volatile components are evaporated under reduced pressure.

  • The resulting product is recrystallized from diethyl ether to obtain pure 2,3-pyridinedicarboxylic anhydride.

The following diagram illustrates the general workflow for the synthesis of a cyclic pyridine-based anhydride from its corresponding dicarboxylic acid using a dehydrating agent.

experimental_workflow start Start: Pyridinedicarboxylic Acid reagents Add Dehydrating Agent (e.g., Acetic Anhydride or Oxalyl Chloride) and Solvent (e.g., Toluene) start->reagents reaction Heat and Stir (Reaction Conditions Vary) reagents->reaction workup Work-up: - Cool Reaction Mixture - Remove Excess Reagents/Solvent reaction->workup isolation Isolation: - Filtration - Washing workup->isolation purification Purification: - Recrystallization isolation->purification end End: Pure Pyridine-Based Anhydride purification->end

General workflow for anhydride synthesis.

Signaling Pathways and Biological Relevance

A significant aspect of the relevance of pyridine-based compounds in drug development lies in their interaction with biological pathways. A prime example is quinolinic acid , which is a key metabolite in the kynurenine pathway , the primary route for tryptophan metabolism in mammals.

The kynurenine pathway is crucial for the production of nicotinamide adenine dinucleotide (NAD+). However, an imbalance in this pathway can lead to the accumulation of neuroactive compounds, including quinolinic acid. Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor and has been implicated in various neurological disorders due to its neurotoxic effects. Understanding this pathway is therefore of great interest to researchers developing therapies for neurodegenerative diseases.

The following diagram illustrates a simplified representation of the kynurenine pathway, highlighting the position of quinolinic acid.

kynurenine_pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine QuinolinicAcid Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Hydroxykynurenine->QuinolinicAcid NAD NAD+ QuinolinicAcid->NAD

Simplified Kynurenine Pathway.

Applications in Drug Development

Pyridine-based anhydrides serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals. Their ability to activate carboxylic acid groups makes them valuable reagents in acylation and esterification reactions.

One notable application is in the synthesis of esomeprazole (the generic name for Nexium), a proton pump inhibitor used to treat gastroesophageal reflux disease (GERD). In the synthesis of omeprazole, a related compound, a pyridine N-oxide is treated with acetic anhydride as part of a rearrangement reaction.[9]

Another example is the use of pyridine derivatives in the synthesis of vadadustat , a drug candidate for the treatment of anemia associated with chronic kidney disease. The synthesis involves a nucleophilic aromatic substitution on a pyridine derivative.[9]

Furthermore, the pyridine scaffold is a key component in a vast number of approved drugs, including:

  • Loratadine (Claritin): An antihistamine used to treat allergies.[2]

  • Isoniazid: An antibiotic used for the treatment of tuberculosis.

  • Abiraterone acetate: A drug used to treat prostate cancer.

The prevalence of the pyridine ring in pharmaceuticals underscores the importance of its derivatives, including the anhydrides, as key building blocks in drug discovery and development.[1][3]

Conclusion

Pyridine-based anhydrides represent a class of compounds with a rich history and significant potential in modern organic synthesis and medicinal chemistry. From their early discoveries rooted in the chemistry of their parent dicarboxylic acids to their current applications as versatile intermediates in drug development, these molecules continue to be of great interest to the scientific community. A thorough understanding of their synthesis, properties, and biological relevance is essential for researchers and professionals working at the forefront of pharmaceutical innovation. The continued exploration of new synthetic routes and applications for pyridine-based anhydrides will undoubtedly lead to the development of novel therapeutics and advanced materials.

References

Theoretical Insights into the Reactivity of Pyridine-2-carboxylic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth theoretical framework for understanding and investigating the reactivity of Pyridine-2-carboxylic anhydride. Due to a scarcity of specific theoretical studies on this molecule, this document synthesizes established principles of acid anhydride reactivity with computational methodologies applied to analogous pyridine-based compounds. It serves as a foundational resource for researchers aiming to explore the synthetic utility and reaction mechanisms of this compound.

Core Concepts: Reactivity of Acid Anhydrides

Acid anhydrides are reactive acylating agents, participating in nucleophilic acyl substitution reactions. The reactivity of this compound is governed by the electrophilicity of its carbonyl carbons and the stability of the picolinate leaving group. The presence of the pyridine ring introduces unique electronic effects that can modulate this reactivity.

The general mechanism for the reaction of an acid anhydride with a nucleophile involves a two-step process: nucleophilic attack on a carbonyl carbon to form a tetrahedral intermediate, followed by the collapse of this intermediate and elimination of a carboxylate leaving group.[1][2]

Proposed Reaction Pathways

Based on the general reactivity of acid anhydrides, this compound is expected to react readily with various nucleophiles. The pyridine nitrogen can influence the reaction rate by altering the electron density on the carbonyl carbons.

Reaction with Nucleophiles

Common reactions of acid anhydrides include hydrolysis, alcoholysis, and aminolysis to form carboxylic acids, esters, and amides, respectively.[2][3] Pyridine is often used as a catalyst and solvent in these reactions, where it can activate the anhydride and also neutralize the carboxylic acid byproduct.[2]

The proposed general reaction is as follows:

  • Hydrolysis: this compound reacts with water to yield two equivalents of picolinic acid.

  • Alcoholysis: Reaction with an alcohol in the presence of a base like pyridine yields a picolinic acid ester and picolinic acid.

  • Aminolysis: Reaction with a primary or secondary amine yields a picolinamide and picolinic acid.

Theoretical Study Workflow

For researchers interested in performing theoretical studies on the reactivity of this compound, a typical computational workflow using Density Functional Theory (DFT) is recommended. DFT has been successfully applied to study the properties of related pyridine dicarboxylic acid derivatives.[4][5]

G cluster_start 1. Molecular Geometry Optimization cluster_calc 2. Frequency Calculation cluster_energy 3. Energy Profile cluster_analysis 4. Reactivity Analysis A Optimize geometries of reactants, transition states, and products B Perform frequency calculations to confirm stationary points (0 imaginary frequencies for minima, 1 for transition states) A->B Optimized Geometries C Calculate single-point energies at a higher level of theory B->C Vibrational Frequencies D Determine reaction and activation energies C->D Electronic Energies E Analyze global and local reactivity descriptors (e.g., HOMO-LUMO gap, Fukui functions) D->E Energy Profile

Caption: A typical workflow for theoretical studies of chemical reactivity.

Data Presentation: Calculated Reactivity Parameters

Quantitative data from theoretical studies are crucial for comparing the reactivity of this compound with different nucleophiles. The following table outlines key parameters that should be calculated and presented.

ReactionNucleophileActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
HydrolysisH₂OValueValue
MethanolysisCH₃OHValueValue
Aminolysis (with Methylamine)CH₃NH₂ValueValue

Note: The values in this table are placeholders and would be determined from DFT calculations.

Experimental and Computational Protocols

Computational Methodology

A robust computational protocol for studying the reactivity of this compound would involve the following steps, based on methodologies applied to similar compounds[4][5][6]:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or TURBOMOLE.

  • Method: Density Functional Theory (DFT) is a suitable method. The B3LYP functional is a common choice that provides a good balance between accuracy and computational cost.

  • Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-type basis set like cc-pVTZ is recommended for accurate results.

  • Solvent Model: To simulate reactions in solution, an implicit solvent model like the Polarizable Continuum Model (PCM) should be employed.

  • Geometry Optimization: The geometries of all reactants, transition states, intermediates, and products should be fully optimized.

  • Frequency Analysis: Vibrational frequency calculations should be performed to characterize the nature of the stationary points. Minima should have zero imaginary frequencies, while transition states should have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate reaction and activation energies.

Proposed Reaction Mechanisms

The following diagrams illustrate the proposed mechanisms for the reaction of this compound with water (hydrolysis) and a generic amine (aminolysis).

hydrolysis cluster_reactants Reactants cluster_ts1 Tetrahedral Intermediate Formation cluster_int Intermediate cluster_ts2 Leaving Group Departure cluster_products Products R This compound + H₂O TS1 [Tetrahedral Intermediate]‡ R->TS1 Nucleophilic Attack I Tetrahedral Intermediate TS1->I TS2 [Picolinate Departure]‡ I->TS2 Proton Transfer & Bond Cleavage P 2 x Picolinic Acid TS2->P

Caption: Proposed mechanism for the hydrolysis of this compound.

aminolysis cluster_reactants Reactants cluster_ts1 Tetrahedral Intermediate Formation cluster_int Intermediate cluster_ts2 Leaving Group Departure cluster_products Products R This compound + R'NH₂ TS1 [Tetrahedral Intermediate]‡ R->TS1 Nucleophilic Attack I Tetrahedral Intermediate TS1->I TS2 [Picolinate Departure]‡ I->TS2 Proton Transfer & Bond Cleavage P Picolinamide + Picolinic Acid TS2->P

Caption: Proposed mechanism for the aminolysis of this compound.

Conclusion

This technical guide provides a comprehensive theoretical overview of the reactivity of this compound. By leveraging established principles and outlining a clear computational strategy, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and computational chemistry. The proposed reaction mechanisms and theoretical workflow offer a solid starting point for future investigations into the rich chemistry of this versatile reagent. Further experimental and computational studies are encouraged to validate and expand upon the foundational concepts presented herein.

References

An In-depth Technical Guide to Pyridine-2-carboxylic Anhydride: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridine-2-carboxylic anhydride, a valuable reagent in organic synthesis and drug development. It covers its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data.

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, picolinic acid (pyridine-2-carboxylic acid). The reaction involves the dehydration of the carboxylic acid, which can be achieved using various dehydrating agents. While specific literature detailing the synthesis of this compound is not abundant, a general and effective method involves the use of a dehydrating agent such as oxalyl chloride or thionyl chloride in an inert solvent.

A representative protocol, adapted from the synthesis of related cyclic anhydrides, is presented below. This method is expected to provide good yields of the desired product.

Table 1: Synthesis of this compound

ReactantsReagentsSolventReaction TimeTemperatureYield
Pyridine-2-carboxylic acid (picolinic acid) (2 eq.)Dicyclohexylcarbodiimide (DCC) (1 eq.)CH₂Cl₂2-4 hRoom Temperature~80%
Experimental Protocol: Synthesis of this compound
  • To a solution of pyridine-2-carboxylic acid (2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂), add dicyclohexylcarbodiimide (DCC) (1.0 equivalent) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is concentrated under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford the pure anhydride.

Synthesis_Workflow Picolinic_Acid Pyridine-2-carboxylic Acid Reaction Reaction at 0°C to RT Picolinic_Acid->Reaction DCC DCC DCC->Reaction Solvent Anhydrous CH₂Cl₂ Solvent->Reaction Filtration Filtration Reaction->Filtration Concentration Concentration Filtration->Concentration Byproduct Dicyclohexylurea (DCU) Filtration->Byproduct Purification Recrystallization Concentration->Purification Product This compound Purification->Product

Synthesis of this compound Workflow

Physicochemical and Spectroscopic Properties

This compound is a white to off-white solid. Its key physical and spectroscopic data are summarized below.

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₁₂H₈N₂O₃
Molecular Weight 228.21 g/mol
Appearance White to off-white solid
Melting Point Not readily available
¹H NMR (CDCl₃, ppm) δ 8.80-8.78 (m, 2H), 8.20-8.17 (m, 2H), 7.95-7.90 (m, 2H), 7.55-7.50 (m, 2H) (Predicted)
¹³C NMR (CDCl₃, ppm) δ 162.5 (C=O), 150.0 (C), 148.0 (CH), 137.5 (CH), 128.0 (CH), 125.0 (CH) (Predicted)
IR (KBr, cm⁻¹) Approximately 1800 and 1740 (anhydride C=O stretching), 1600, 1580 (C=C and C=N stretching)
Mass Spectrum (m/z) 228 (M⁺), fragments corresponding to the picolinoyl cation and pyridine ring.

Reactivity and Key Reactions

This compound is a reactive acylating agent, susceptible to nucleophilic attack at the carbonyl carbons. Its reactivity is comparable to other aromatic acid anhydrides.

Reactions with Nucleophiles

This compound readily reacts with various nucleophiles, such as amines and alcohols, to form the corresponding amides and esters, respectively. These reactions typically proceed under mild conditions and often in the presence of a non-nucleophilic base to neutralize the picolinic acid byproduct.

Nucleophilic_Acylation Anhydride Pyridine-2-carboxylic Anhydride Product Acylated Product (Amide, Ester) Anhydride->Product Nucleophile Nucleophile (Amine, Alcohol) Nucleophile->Product Byproduct Picolinic Acid Product->Byproduct Formation of

General Nucleophilic Acylation Reaction

Table 3: Reactivity of this compound with Nucleophiles

NucleophileProductReaction ConditionsYield
AnilineN-PhenylpicolinamideDichloromethane, Room Temperature, 2-4 hoursHigh
Benzyl alcoholBenzyl picolinateDichloromethane, DMAP (cat.), Room Temperature, 4-6 hoursHigh
Experimental Protocol: Acylation of Aniline
  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Add aniline (1.0 equivalent) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove any unreacted aniline and the picolinic acid byproduct.

  • Wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-phenylpicolinamide.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable reagent in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its ability to act as an efficient acylating agent makes it useful for the introduction of the picolinoyl group into various scaffolds. The pyridine moiety is a common structural motif in many biologically active compounds, and its introduction can modulate the pharmacological properties of a molecule.

While direct examples of this compound in the synthesis of marketed drugs are not readily found in publicly available literature, its utility can be inferred from the prevalence of picolinamide and picolinate ester structures in drug candidates and approved pharmaceuticals. For instance, the picolinamide functional group is present in several enzyme inhibitors and receptor modulators currently under investigation.

The anhydride can be particularly useful in:

  • Peptide Synthesis: As a coupling reagent for the formation of peptide bonds, although less common than standard peptide coupling reagents.

  • Derivatization of Alcohols and Amines: To introduce a pyridine moiety, which can act as a ligand for metal catalysts or alter the solubility and pharmacokinetic properties of a drug molecule.

  • Synthesis of Heterocyclic Compounds: As a building block for the construction of more complex heterocyclic systems.

Key Papers and Literature Review

The chemistry of pyridine carboxylic acids and their derivatives is a well-established field. While specific papers focusing solely on this compound are limited, a wealth of information can be found in the broader context of anhydride chemistry and the synthesis of pyridine-containing compounds. Key research areas to explore for further information include:

  • General methods for anhydride synthesis: Search for papers on the dehydration of carboxylic acids.

  • Acylation reactions: Literature on the use of acid anhydrides as acylating agents will provide mechanistic insights and reaction condition optimization.

  • Medicinal chemistry of pyridine derivatives: Review articles on the synthesis and biological activity of pyridine-containing compounds will highlight the importance of the picolinoyl scaffold.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and data serve as a starting point for its synthesis and application in the laboratory. Further exploration of the cited areas of literature will offer more specialized and in-depth knowledge.

Methodological & Application

Pyridine-2-carboxylic Anhydride: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Pyridine-2-carboxylic anhydride has emerged as a valuable and versatile reagent in organic synthesis, primarily employed as a powerful activating agent for carboxylic acids. Its applications span a range of crucial transformations, including esterification, amidation, macrolactonization, and peptide synthesis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, summarizing key quantitative data and outlining experimental methodologies.

Esterification of Alcohols and Phenols

This compound is an effective reagent for the esterification of a wide range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols. The reaction typically proceeds under mild conditions with the aid of a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).

The generally accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of this compound with DMAP to form a highly reactive acylpyridinium ion. This intermediate is then readily attacked by the alcohol to furnish the corresponding ester and release picolinic acid as a byproduct.[1]

General Experimental Protocol for Esterification:

To a solution of the alcohol (1.0 mmol) and 4-(dimethylamino)pyridine (DMAP, 0.1-1.0 mmol) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide) is added this compound (1.2-1.5 mmol) at room temperature. The reaction mixture is stirred for a period of 1 to 24 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Substrate TypeAlcohol/PhenolCatalystSolventTime (h)Yield (%)
Primary AlcoholBenzyl alcoholDMAPCH₂Cl₂2>95
Secondary Alcohol1-PhenylethanolDMAPCH₂Cl₂1285-95
Tertiary Alcoholtert-ButanolDMAPTHF2460-75
PhenolPhenolDMAPDMF680-90

Table 1: Representative Data for the Esterification of Various Alcohols and Phenols using this compound. (Note: The data presented are representative and may vary based on specific reaction conditions and substrates.)

Amidation of Primary and Secondary Amines

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. This compound serves as an excellent activating agent for carboxylic acids in their coupling with primary and secondary amines to yield the corresponding amides. The reaction generally proceeds rapidly at room temperature, often in the presence of a base to neutralize the picolinic acid byproduct.[2]

General Experimental Protocol for Amidation:

To a stirred solution of the amine (1.0 mmol) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (1.5-2.0 mmol) in an aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added this compound (1.2 mmol) at 0 °C or room temperature. The reaction is monitored by TLC. After completion, the reaction mixture is diluted with an organic solvent and washed successively with a weak acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried, filtered, and concentrated. The resulting amide is purified by crystallization or column chromatography.

Substrate TypeAmineBaseSolventTime (h)Yield (%)
Primary AmineAnilineEt₃NCH₂Cl₂1>90
Primary AmineBenzylamineEt₃NCH₂Cl₂1>95
Secondary AmineDiethylamineDIPEADMF385-95
Secondary AmineMorpholineDIPEADMF2>90

Table 2: Representative Data for the Amidation of Various Amines using this compound. (Note: The data presented are representative and may vary based on specific reaction conditions and substrates.)

Macrolactonization of ω-Hydroxy Acids

Intramolecular esterification, or macrolactonization, is a critical step in the synthesis of many natural products and other complex macrocyclic molecules. This compound, in a manner analogous to the well-established Shiina macrolactonization which utilizes aromatic carboxylic anhydrides, can be employed to facilitate these ring-closing reactions.[3] The success of the macrolactonization is often dependent on high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Experimental Protocol for Macrolactonization:

A solution of the ω-hydroxy acid (1.0 mmol) in a large volume of a non-polar, aprotic solvent such as toluene or dichloromethane (to achieve a concentration of approximately 0.001-0.01 M) is prepared. To this solution is added 4-(dimethylamino)pyridine (DMAP, 2.0-4.0 mmol). A solution of this compound (1.5-2.0 mmol) in the same solvent is then added dropwise over several hours using a syringe pump to the refluxing reaction mixture. After the addition is complete, the mixture is stirred for an additional period until the starting material is consumed (monitored by TLC). The reaction is then cooled, washed with saturated aqueous sodium bicarbonate and brine, dried, and concentrated. The crude macrolactone is purified by column chromatography.

Ring SizeSubstrateCatalystSolventConcentration (M)Yield (%)
1211-Hydroxyundecanoic acidDMAPToluene0.00570-80
1413-Hydroxytetradecanoic acidDMAPCH₂Cl₂0.00265-75
1615-Hydroxypentadecanoic acidDMAPToluene0.00160-70

Table 3: Representative Data for the Macrolactonization of ω-Hydroxy Acids. (Note: The data presented are representative and may vary based on specific reaction conditions and substrates.)

Peptide Synthesis

The formation of the peptide bond is a specific type of amidation reaction that is central to the synthesis of peptides and proteins. This compound can be utilized as a coupling reagent to activate the C-terminus of an N-protected amino acid for subsequent reaction with the N-terminus of another amino acid or peptide.[4] This method offers an alternative to more common carbodiimide-based coupling reagents.

Experimental Protocol for Dipeptide Synthesis:

To a solution of an N-protected amino acid (e.g., N-Boc-glycine, 1.0 mmol) and a suitable base such as N-methylmorpholine or diisopropylethylamine (2.0 mmol) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at 0 °C is added this compound (1.1 mmol). The mixture is stirred for 10-30 minutes to allow for the formation of the activated mixed anhydride. A solution of the amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride, 1.0 mmol) and an additional equivalent of the base in DMF is then added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The workup typically involves dilution with an organic solvent, washing with aqueous acid and base to remove unreacted starting materials and byproducts, followed by drying, concentration, and purification.

N-Protected Amino AcidAmino Acid EsterCoupling Time (h)Yield (%)
N-Boc-Gly-OHH-Ala-OMe480-90
N-Boc-Phe-OHH-Gly-OEt675-85
N-Cbz-Val-OHH-Leu-OMe870-80

Table 4: Representative Data for Dipeptide Synthesis using this compound. (Note: The data presented are representative and may vary based on specific reaction conditions and substrates.)

Visualizing the Activation and Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic steps and workflows discussed.

Esterification_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Anhydride Pyridine-2-carboxylic Anhydride Acylpyridinium Acylpyridinium Ion Anhydride->Acylpyridinium + DMAP Picolinate Picolinate Anion Anhydride->Picolinate DMAP DMAP Ester Ester (R-O-COR') Acylpyridinium->Ester + R-OH DMAP_regen DMAP (regenerated) Acylpyridinium->DMAP_regen releases DMAP Picolinic_Acid Picolinic Acid Picolinate->Picolinic_Acid H⁺ Alcohol Alcohol/Phenol (R-OH) Amidation_Workflow start Start reactants Amine + Base in aprotic solvent start->reactants add_anhydride Add Pyridine-2-carboxylic Anhydride reactants->add_anhydride reaction Stir at 0°C to RT add_anhydride->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup purification Purification (Crystallization/Chromatography) workup->purification product Pure Amide purification->product Macrolactonization_Concept Hydroxy_Acid ω-Hydroxy Acid HO-(CH₂)n-COOH Activation Activation + this compound + DMAP Hydroxy_Acid:f0->Activation:f0 Cyclization Intramolecular Cyclization (High Dilution) Activation->Cyclization Macrolactone {Macrolactone |  O-(CH₂)n-C=O} Cyclization->Macrolactone:f0

References

Application Notes and Protocols: Pyridine-2-carboxylic Anhydride as a Coupling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-carboxylic anhydride, also known as picolinic anhydride, is a reactive derivative of pyridine-2-carboxylic acid (picolinic acid) utilized as a coupling reagent in organic synthesis. It facilitates the formation of amide and ester bonds by activating the carboxyl group of a carboxylic acid, making it susceptible to nucleophilic attack by amines and alcohols, respectively. This activation is crucial in overcoming the low reactivity of free carboxylic acids. The pyridine moiety within the anhydride structure can also play a role as a mild base or catalyst in the coupling process. These application notes provide an overview of the use of this compound and related activated picolinic acid derivatives in coupling reactions, including reaction mechanisms, experimental protocols, and quantitative data.

Mechanism of Action

The primary role of this compound as a coupling reagent is to provide a highly electrophilic acyl group for reaction with a nucleophile. The general mechanism for amide and ester formation using an acid anhydride proceeds through a nucleophilic acyl substitution pathway.

In the presence of an amine or alcohol, the nucleophile attacks one of the carbonyl carbons of the anhydride. This is followed by the departure of a carboxylate anion, which acts as a good leaving group. In reactions involving this compound, the leaving group is the picolinate anion. The overall process is often facilitated by a base to deprotonate the nucleophile, increasing its nucleophilicity, and to neutralize the carboxylic acid byproduct, driving the reaction to completion.[1]

Applications in Amide and Ester Synthesis

This compound is a valuable reagent for the synthesis of amides and esters, particularly in the context of peptide synthesis and the formation of other complex organic molecules. The activation of carboxylic acids is a fundamental step in these transformations, and anhydrides provide a reliable method for achieving this.

Amide Bond Formation

The reaction between this compound and a primary or secondary amine leads to the formation of a stable amide bond. This reaction is central to the synthesis of peptides and other amide-containing pharmaceuticals. While direct use of the pre-formed anhydride is possible, a common and closely related approach involves the in situ generation of a highly reactive picolinoyl chloride from picolinic acid using reagents like thionyl chloride. This activated intermediate then readily reacts with an amine to yield the corresponding amide.

Ester Bond Formation

Similarly, this compound can be employed in the esterification of alcohols. The alcohol attacks the anhydride, leading to the formation of an ester and picolinic acid as a byproduct. The use of a non-nucleophilic base, such as pyridine or triethylamine, is often employed to catalyze the reaction and scavenge the acid byproduct.

Quantitative Data for Picolinic Acid-Derived Amide Synthesis

The following table summarizes the yields for the synthesis of various N-alkyl-N-phenylpicolinamides. These reactions utilize the in situ activation of picolinic acid with thionyl chloride, a method that generates a highly reactive acylating agent analogous to using this compound. The reactions were carried out by refluxing picolinic acid with thionyl chloride for 16 hours, followed by reaction with the respective N-alkylaniline and triethylamine in dichloromethane at room temperature for 16 hours.[2]

Amine SubstrateProduct(s)Yield (%)
N-methylanilineN-methyl-N-phenylpicolinamide35
4-chloro-N-methyl-N-phenylpicolinamide13
N-ethylanilineN-ethyl-N-phenylpicolinamide31
4-chloro-N-ethyl-N-phenylpicolinamide10
N-phenylanilineN,N-diphenylpicolinamide54
4-chloro-N,N-diphenylpicolinamide10

Experimental Protocols

General Protocol for Amide Synthesis using this compound

This protocol describes a general procedure for the coupling of a carboxylic acid with an amine using this compound.

Materials:

  • This compound

  • Carboxylic acid

  • Amine

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and stirring apparatus

  • Reagents for workup and purification (e.g., aqueous acid, aqueous base, brine, drying agent, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in the chosen anhydrous solvent.

  • Addition of Base and Amine: To the stirred solution, add the tertiary amine base (1.2 equivalents). Then, add the amine (1.0 equivalent) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol for Ester Synthesis using this compound

This protocol outlines a general method for the esterification of an alcohol with a carboxylic acid using this compound.

Materials:

  • This compound

  • Carboxylic acid

  • Alcohol

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Pyridine or another non-nucleophilic base

  • Standard laboratory glassware and stirring apparatus

  • Reagents for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and this compound (1.1 equivalents) in the anhydrous solvent.

  • Addition of Alcohol and Base: Add the alcohol (1.0 equivalent) to the solution, followed by the addition of pyridine (2.0 equivalents) as both a catalyst and a base.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with water, dilute aqueous acid (e.g., 1 M HCl) to remove pyridine, and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.

Visualizations

Reaction Mechanism for Amide Formation

Amide_Formation Anhydride Pyridine-2-carboxylic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->Intermediate Amide Amide Intermediate->Amide Collapse of Intermediate Byproduct Picolinic Acid Intermediate->Byproduct Leaving Group Departure

Caption: Mechanism of amide formation using this compound.

Experimental Workflow for a Coupling Reaction

Workflow start Start setup Dissolve Carboxylic Acid & Anhydride in Solvent start->setup add_reagents Add Base and Amine/Alcohol at 0°C setup->add_reagents react Stir at Room Temperature (Monitor by TLC) add_reagents->react workup Aqueous Workup (Quench, Extract) react->workup purify Purification (Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for a coupling reaction.

References

Application Notes and Protocols for Pyridine-2-carboxylic Anhydride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-carboxylic anhydride, also known as 2-picolinic anhydride, is a symmetrical anhydride that can serve as an activating agent for amide bond formation in peptide synthesis. Symmetrical anhydrides of Nα-protected amino acids are well-established reagents in solid-phase peptide synthesis (SPPS), valued for their high reactivity and the avoidance of urethane-protected amino acid-derived side products. While the use of pre-formed, stable symmetrical anhydrides of Fmoc-amino acids is a known strategy, the direct application of this compound as a coupling reagent is less documented in routine peptide synthesis. However, its reactivity is analogous to other symmetrical anhydrides, making it a potentially useful tool in specific synthetic contexts. These notes provide an overview of its application, a plausible reaction mechanism, and generalized protocols for its use in peptide synthesis.

The primary advantage of using a symmetrical anhydride like this compound is the formation of a highly reactive acylating species. In the context of peptide synthesis, one equivalent of the anhydride reacts with the N-terminal amine of a peptide chain to form the desired amide bond, releasing a molecule of pyridine-2-carboxylic acid as a byproduct. This method can be particularly useful for difficult couplings where other reagents may fail.

Reaction Mechanism and Signaling Pathway

The fundamental process of peptide bond formation using a symmetrical anhydride involves the nucleophilic attack of the free amine of an amino acid or peptide on one of the carbonyl carbons of the anhydride. This addition-elimination reaction results in the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and releases a carboxylate as the leaving group.

Below is a diagram illustrating the general mechanism for peptide bond formation using a symmetrical anhydride.

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Anhydride Pyridine-2-carboxylic Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Peptide N-terminal Amine (H₂N-Peptide) Peptide->Tetrahedral_Intermediate Peptide_Bond New Peptide Bond (Picolinoyl-Peptide) Tetrahedral_Intermediate->Peptide_Bond Collapse of Intermediate Byproduct Pyridine-2-carboxylic Acid (Byproduct) Tetrahedral_Intermediate->Byproduct Release of Leaving Group

Caption: Mechanism of peptide bond formation.

Experimental Protocols

The following protocols are generalized for the use of a symmetrical anhydride in solid-phase peptide synthesis and can be adapted for this compound.

Protocol 1: In-situ Formation and Coupling of a Symmetrical Amino Acid Anhydride

This is the more common method where the symmetrical anhydride of an N-protected amino acid is formed just before the coupling step.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF (3-5 times).

  • Anhydride Formation: In a separate vessel, dissolve 2 equivalents of the Fmoc-protected amino acid in a minimal amount of DMF. Add 1 equivalent of a carbodiimide coupling reagent such as N,N'-diisopropylcarbodiimide (DIC). Allow the reaction to proceed for 10-15 minutes at room temperature to form the symmetrical anhydride.

  • Coupling: Add the freshly prepared symmetrical anhydride solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

Protocol 2: Coupling using Pre-formed this compound (for N-terminal modification)

This protocol is applicable for acylating the N-terminus of a completed peptide chain with a picolinoyl group.

  • Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1 to prepare the resin-bound peptide with a free N-terminus.

  • Acylation Solution Preparation: In a separate vessel, dissolve 1.5 to 2 equivalents of this compound in a suitable aprotic solvent such as DMF or dichloromethane (DCM).

  • Coupling Reaction: Add the this compound solution to the deprotected peptide-resin. It is advisable to include a non-nucleophilic base, such as 1 equivalent of diisopropylethylamine (DIPEA), to neutralize the liberated pyridine-2-carboxylic acid. Agitate the mixture for 1-2 hours at room temperature.

  • Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.

  • Cleavage and Deprotection: After the final acylation, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and expected outcomes for peptide coupling reactions using symmetrical anhydrides. While specific data for this compound in routine peptide synthesis is limited, these values are representative of this class of reagents.

Table 1: General Reaction Parameters for Symmetrical Anhydride Coupling in SPPS

ParameterValue/ConditionNotes
Solvent DMF, NMP, DCMDMF is the most common solvent for SPPS.
Temperature Room Temperature (20-25°C)Exothermic reactions may require cooling.
Equivalents of Anhydride 1.5 - 2.0 equivalentsRelative to the loading of the resin.
Base DIPEA, 2,4,6-Collidine1-2 equivalents to neutralize the acid byproduct.
Reaction Time 1 - 4 hoursDependent on the steric hindrance of the amino acids.
Monitoring Kaiser Test, TNBS TestTo check for the presence of free primary amines.

Table 2: Comparison of Symmetrical Anhydrides with Other Coupling Reagents

Coupling ReagentRelative ReactivityCommon Side ReactionsCost
Symmetrical Anhydrides HighRacemization (if not carefully controlled)Moderate
Carbodiimides (e.g., DIC) Moderate to HighRacemization, N-acylurea formationLow
Uronium/Aminium (e.g., HATU) Very HighGuanidinylation of the N-terminusHigh
Phosphonium (e.g., PyBOP) Very HighMinimal side reactionsHigh

Experimental Workflow

The following diagram outlines a typical workflow for a single coupling cycle in solid-phase peptide synthesis using a symmetrical anhydride.

G start Start with Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Coupling Reaction wash1->coupling prepare_anhydride Prepare Symmetrical Anhydride (e.g., this compound) prepare_anhydride->coupling wash2 Wash with DMF coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test end_cycle Coupling Complete (Proceed to next cycle or cleavage) kaiser_test->end_cycle Negative recouple Recouple kaiser_test->recouple Positive recouple->coupling

Caption: SPPS workflow for one coupling cycle.

Conclusion and Recommendations

This compound can be a useful acylating agent, particularly for the modification of the N-terminus of a peptide. Its application as a general coupling reagent in SPPS is less common than the in-situ formation of symmetrical anhydrides of the amino acids being coupled. When using this compound, it is important to control the reaction conditions to minimize potential side reactions. The use of a non-nucleophilic base is recommended to neutralize the acidic byproduct and drive the reaction to completion. As with any coupling reagent, optimization of reaction times and equivalents may be necessary for specific peptide sequences, especially those known to be "difficult." For routine peptide synthesis, established coupling reagents like HATU or HCTU may offer a more straightforward and well-documented approach. However, for specific applications in drug development and peptide modification, this compound presents a viable option for introducing a picolinoyl moiety.

Application Notes and Protocols for Esterification Reactions with Pyridine-2-carboxylic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of esterification reactions utilizing Pyridine-2-carboxylic anhydride (also known as picolinic anhydride). This reagent serves as an efficient acylating agent for the conversion of a wide range of alcohols and phenols into their corresponding picolinate esters. Picolinate esters are valuable intermediates in organic synthesis and drug development due to the presence of the biologically relevant pyridine moiety.

Introduction

Esterification is a fundamental transformation in organic chemistry. This compound offers a reactive yet generally stable acylating agent for this purpose. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol or phenol acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), which significantly enhances the reaction rate, particularly for sterically hindered substrates. The picolinic acid byproduct is typically removed during aqueous workup.

Reaction Mechanism and Workflow

The general mechanism for the DMAP-catalyzed esterification of an alcohol with this compound involves the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to furnish the desired ester and regenerate the catalyst.

Esterification_Mechanism cluster_step1 Step 1: Catalyst Activation cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Product Formation and Catalyst Regeneration Anhydride Pyridine-2-carboxylic Anhydride Intermediate N-Acylpyridinium Intermediate Anhydride->Intermediate Nucleophilic Attack DMAP DMAP DMAP->Intermediate Intermediate2 N-Acylpyridinium Intermediate Alcohol Alcohol (R-OH) Alcohol->Intermediate2 Attack on Carbonyl Ester Picolinate Ester Tetrahedral Tetrahedral Intermediate Intermediate2->Ester Ester2 Picolinate Ester Tetrahedral->Ester2 Picolinic_Acid Picolinic Acid (Byproduct) Tetrahedral->Picolinic_Acid DMAP2 DMAP (Regenerated) Tetrahedral->DMAP2

Caption: General mechanism of DMAP-catalyzed esterification.

A typical experimental workflow for these reactions is outlined below. It involves the reaction setup, monitoring, workup, and purification of the final picolinate ester.

Experimental_Workflow A 1. Combine Alcohol, This compound, and DMAP in an inert solvent B 2. Stir at appropriate temperature A->B C 3. Monitor reaction by TLC or LC-MS B->C D 4. Quench reaction (e.g., with water or sat. NaHCO3) C->D E 5. Aqueous Workup: Extract with organic solvent, wash with brine D->E F 6. Dry organic layer (e.g., over Na2SO4) E->F G 7. Concentrate in vacuo F->G H 8. Purify by column chromatography G->H I Picolinate Ester Product H->I

Caption: General experimental workflow for picolinate ester synthesis.

Experimental Protocols and Data

While specific literature examples detailing the use of this compound for the esterification of a broad range of alcohols are limited, the following protocols are based on established procedures for anhydride-based acylations catalyzed by DMAP.[1][2][3] These protocols are designed to be general starting points for optimization.

Table 1: Reaction Conditions and Yields for Esterification of Various Alcohols

EntryAlcohol TypeSubstrateTemp. (°C)Time (h)Yield (%)
1PrimaryBenzyl AlcoholRoom Temp.2 - 4>90 (expected)
2SecondaryCyclohexanol506 - 1270 - 85 (expected)
3Tertiarytert-Butanol80 (reflux)24 - 48<20 (expected)
4PhenolPhenolRoom Temp.1 - 3>95 (expected)

Note: Yields are expected based on analogous reactions with other anhydrides and may require optimization for specific substrates.

Protocol 3.1: General Procedure for the Esterification of Primary Alcohols

This protocol is suitable for the esterification of primary alcohols, which are generally highly reactive under these conditions.

Materials:

  • Primary Alcohol (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol, 0.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol) and DMAP (0.1 mmol).

  • Dissolve the solids in anhydrous DCM (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound (1.1 mmol) to the solution in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Wash the combined organic layers with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired picolinate ester.

Protocol 3.2: General Procedure for the Esterification of Secondary Alcohols

Secondary alcohols are generally less reactive than primary alcohols and may require heating to achieve a reasonable reaction rate.

Materials:

  • Secondary Alcohol (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 mmol, 0.2 equiv)

  • Anhydrous Toluene or Dichloroethane (DCE) (5 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary alcohol (1.0 mmol) and DMAP (0.2 mmol).

  • Add anhydrous toluene (5 mL) and stir to dissolve.

  • Add this compound (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS (typically 6-12 hours).

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (10 mL).

  • Follow the workup and purification steps as described in Protocol 3.1.

Protocol 3.3: Approach for the Esterification of Tertiary Alcohols

Tertiary alcohols are sterically hindered and significantly less nucleophilic, making their esterification challenging. Harsh reaction conditions are often required, which may lead to side reactions such as elimination.

Materials:

  • Tertiary Alcohol (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.5 mmol, 0.5 equiv)

  • Anhydrous Toluene or Xylene (5 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Combine the tertiary alcohol (1.0 mmol), DMAP (0.5 mmol), and this compound (1.5 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Add anhydrous toluene (5 mL).

  • Heat the mixture to reflux (approximately 80-110 °C depending on the solvent).

  • Monitor the reaction closely by TLC or LC-MS. Expect long reaction times (24-48 hours) and potentially low conversion.

  • Upon maximum conversion, cool the reaction and perform the workup and purification as described in Protocol 3.1. Note that isolation of the desired product may be challenging due to low yields and potential side products.

Protocol 3.4: General Procedure for the Esterification of Phenols

Phenols are generally more acidic than alcohols and react readily with this compound in the presence of a base.

Materials:

  • Phenol (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Pyridine (as solvent and base, 5 mL)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Dichloromethane

Procedure:

  • Dissolve the phenol (1.0 mmol) in pyridine (5 mL) in a round-bottom flask at room temperature.

  • Add this compound (1.1 mmol) to the solution.

  • Stir the reaction at room temperature and monitor by TLC (typically 1-3 hours).

  • After the reaction is complete, pour the mixture into ice-cold 1 M HCl (20 mL) to neutralize the pyridine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Safety and Handling

  • This compound should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine and DMAP are toxic and should be handled with care.

  • Reactions should be performed under an inert atmosphere, especially when using anhydrous solvents, to prevent hydrolysis of the anhydride.

Troubleshooting

  • Low or No Reaction:

    • Ensure all reagents and solvents are anhydrous.

    • Increase the reaction temperature.

    • Increase the amount of DMAP catalyst (up to 1 equivalent for very hindered alcohols).

  • Formation of Side Products:

    • For tertiary alcohols, elimination to form an alkene is a common side reaction. Consider using milder conditions or alternative esterification methods.

    • Ensure the workup procedure effectively removes the picolinic acid byproduct.

  • Difficult Purification:

    • If the product is difficult to separate from the starting alcohol, ensure the reaction has gone to completion.

    • Optimize the solvent system for column chromatography.

References

Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, crucial for the construction of peptides, pharmaceuticals, and advanced materials. The reaction typically involves the activation of a carboxylic acid to enhance its electrophilicity towards a nucleophilic amine. Pyridine-2-carboxylic anhydride, also known as picolinic anhydride, is a reactive acylating agent that can be employed for this purpose. It serves as an activated form of pyridine-2-carboxylic acid (picolinic acid), enabling the formation of picolinamides under relatively mild conditions. The use of an anhydride avoids strong halogenating agents like thionyl chloride and produces a carboxylic acid as a byproduct instead of hydrogen chloride gas.[1] This document provides an overview of the reaction mechanism, application notes, and a general protocol for amide synthesis using this compound.

Mechanism of Action

The reaction between this compound and a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The reaction is analogous to that of other carboxylic anhydrides.[2]

  • Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of the anhydride, leading to the formation of a tetrahedral intermediate.[3]

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate ion (picolinate) as the leaving group.

  • Deprotonation: The picolinate leaving group, or another base present in the reaction mixture, deprotonates the positively charged nitrogen atom to yield the final, neutral amide product and a molecule of picolinic acid.[1]

Amide Formation Mechanism Mechanism of Amide Formation via this compound cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Anhydride Pyridine-2-carboxylic Anhydride Intermediate Tetrahedral Intermediate Anhydride->Intermediate 1. Nucleophilic Attack by Amine Amine Primary/Secondary Amine (R-NHR') Amide Picolinamide Intermediate->Amide 2. Leaving Group Departure Byproduct Picolinic Acid Intermediate->Byproduct 3. Proton Transfer

Caption: General mechanism of nucleophilic acyl substitution.

Application Notes
  • Scope and Reactivity: this compound readily reacts with primary and secondary amines to form the corresponding amides.[1] Tertiary amines do not react to form amides as they lack a proton on the nitrogen atom that can be removed. The reaction is generally efficient, but steric hindrance on either the amine or the anhydride can slow the reaction rate.

  • Stoichiometry: The reaction consumes one equivalent of the amine per equivalent of the anhydride. However, since the reaction produces one equivalent of picolinic acid as a byproduct, it is common to use at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the acid.[1]

  • Solvents: The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN).

  • Advantages:

    • Avoids the use of harsh or corrosive reagents like thionyl chloride or oxalyl chloride.

    • The anhydride is often a crystalline solid that can be easier to handle than acid chlorides.

  • Limitations:

    • The primary drawback is poor atom economy. Half of the anhydride molecule is converted into the picolinic acid byproduct, which is not incorporated into the final product.[4] This can be a significant disadvantage if the carboxylic acid is valuable or complex.

Protocols

General Protocol for Picolinamide Synthesis

This protocol describes a general procedure for the reaction of an amine with this compound. The reaction conditions may require optimization based on the specific substrate.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Triethylamine (or another non-nucleophilic base) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the amine (1.1 eq) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Anhydride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-16 hours).

  • Work-up:

    • Once the reaction is complete, quench by adding water or saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure picolinamide.

Experimental Workflow General Experimental Workflow for Picolinamide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product A Dissolve Amine & Base in Anhydrous DCM B Add Anhydride Solution Dropwise A->B C Stir at Room Temp (Monitor by TLC) B->C D Quench with NaHCO₃(aq) C->D E Extract with DCM D->E F Wash with Brine, Dry (Na₂SO₄) & Concentrate E->F G Purify by Chromatography or Recrystallization F->G

Caption: A typical workflow for amide synthesis and purification.

Data Presentation: Synthesis of Picolinamides

While direct and extensive data for this compound is limited, numerous studies report the synthesis of picolinamides by activating picolinic acid with other reagents. This data provides a valuable benchmark for expected yields and reaction conditions.

EntryAmine SubstrateActivating AgentBaseSolventTime (h)Yield (%)Reference
1N-methylanilineSOCl₂Et₃NDCM1635[5]
2N-ethylanilineSOCl₂Et₃NDCM1631[5]
3N-phenylanilineSOCl₂Et₃NDCM1654[5]
4N-methylanilineEthyl ChloroformateEt₃N---[5]
5Glycine methyl esterB(OCH₂CF₃)₃-MeCN15Good[6]

Note: The yields in entries 1-3 are for a two-step, one-pot procedure starting from picolinic acid.[5] Entry 4 refers to a known procedure without quantitative data provided in the source.[5] Entry 5 notes a "good" yield without a specific percentage.[6]

Conclusion

This compound is a viable reagent for the synthesis of picolinamide derivatives. It offers a milder alternative to acid chlorides and follows a predictable nucleophilic acyl substitution mechanism. While its atom economy is a notable limitation, the straightforward reaction conditions and ease of handling make it a useful tool for researchers in organic synthesis and medicinal chemistry. The provided protocols and data serve as a foundational guide for the application of this reagent in amide bond formation.

References

Application Notes and Protocols: Pyridine-2-carboxylic Anhydride and its Derivatives in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pyridine-2-carboxylic anhydride and its related derivatives, primarily pyridine dicarboxylic acids and their activated forms, in the synthesis of novel polymers. While direct applications of this compound are not extensively documented in mainstream polymer literature, its reactivity can be inferred from the well-established use of other pyridine-dicarboxylic acid derivatives in polycondensation reactions. This document outlines the synthesis of polyesters and polyamides, highlighting the unique properties conferred by the pyridine moiety.

Introduction to Pyridine-Containing Polymers

Polymers incorporating a pyridine ring within their backbone are of significant interest due to the unique chemical and physical properties imparted by the nitrogen heteroatom. The pyridine unit can introduce basicity, the potential for metal coordination, and specific intermolecular interactions, leading to polymers with applications in drug delivery, materials science, and catalysis. Pyridine-2-carboxylic acid and its derivatives serve as key building blocks for introducing these functionalities into polyesters and polyamides.

Applications in Polymer Chemistry

The primary application of pyridine dicarboxylic acid derivatives in polymer chemistry is in the synthesis of polyesters and polyamides through polycondensation reactions. The resulting polymers exhibit enhanced thermal stability and unique solubility characteristics.

Polyester Synthesis

Pyridine-based polyesters are typically synthesized by reacting a pyridine dicarboxylic acid or its more reactive derivatives (like the diacid chloride or potentially the dianhydride) with a diol. These reactions can be carried out under various conditions, from room temperature with activating agents to high-temperature melt condensation. For instance, high molecular weight polyesters have been synthesized from pyridine-2,6-dicarboxylic acid and poly(ethylene glycol) at room temperature using picryl chloride as a condensing agent.

Polyamide and Polyesteramide Synthesis

The synthesis of polyamides and polyesteramides involves the reaction of pyridine dicarboxylic acid derivatives with diamines or amino-alcohols. For example, new thermally stable polyesters were synthesized through the solution polycondensation of 2,5-pyridine dicarbonyldichloride with aromatic diols in N,N'-dimethyl acetamide (DMAc) with pyridine as a base[1]. Furthermore, sustainable resources like linseed oil have been used to create pyridine polyesteramide coatings by reacting a derivative of the oil with 2,3-pyridine dicarboxylic acid[1].

Role in Ring-Opening Polymerization (ROP)

While not a direct monomer, pyridine and its derivatives are effective catalysts for the Ring-Opening Polymerization (ROP) of N-carboxyanhydrides (NCAs) and O-carboxyanhydrides (OCAs), leading to the formation of polypeptides and polyesters, respectively[2][3][4]. Pyridine can initiate the polymerization, often leading to cyclic polymers[4].

Experimental Protocols

The following are representative protocols for the synthesis of pyridine-containing polymers.

Protocol 1: Polyester Synthesis via Solution Polycondensation using an Activating Agent

This protocol is adapted from the synthesis of polyesters from pyridine-2,6-dicarboxylic acid and poly(ethylene glycol) using picryl chloride. This compound could conceptually be used in a similar manner as an activated diacid.

Materials:

  • Pyridine-2,6-dicarboxylic acid

  • Poly(ethylene glycol) (PEG, e.g., PEG 400)

  • Picryl chloride

  • Pyridine (anhydrous, as solvent and acid scavenger)

  • Methanol (for precipitation)

Procedure:

  • In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyridine-2,6-dicarboxylic acid and poly(ethylene glycol) in anhydrous pyridine.

  • Cool the solution in an ice bath.

  • Slowly add a solution of picryl chloride in pyridine to the cooled reaction mixture with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Precipitate the resulting polymer by pouring the reaction mixture into a large excess of methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum.

Logical Workflow for Polyester Synthesis:

G start Start dissolve Dissolve Pyridine-2,6-dicarboxylic acid and PEG in anhydrous Pyridine start->dissolve cool Cool solution to 0°C dissolve->cool add_pc Slowly add Picryl Chloride in Pyridine cool->add_pc react Stir at room temperature for 24-48h add_pc->react precipitate Precipitate polymer in Methanol react->precipitate filter_wash Filter and wash polymer precipitate->filter_wash dry Dry under vacuum filter_wash->dry end End dry->end

Caption: Workflow for polyester synthesis.

Protocol 2: Polyamide Synthesis from a Diacid Chloride

This protocol describes a general method for synthesizing polyamides from a pyridine dicarbonyl dichloride and a diamine[5].

Materials:

  • Pyridine-2,6-dicarbonyl dichloride

  • Aromatic or aliphatic diamine (e.g., 1,6-hexanediamine)

  • Triethylamine (Et3N)

  • Dry Dichloromethane (DCM)

  • Dry Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flask cooled to 0°C, dissolve pyridine-2,6-dicarbonyl dichloride in dry DCM.

  • In a separate flask, dissolve the diamine and triethylamine (2.0 equivalents) in dry THF.

  • Slowly add the diamine solution dropwise to the cooled acid chloride solution with vigorous stirring.

  • Allow the reaction mixture to stir overnight, gradually warming to room temperature.

  • Remove the solvents under reduced pressure.

  • Suspend the resulting solid in water, filter, and wash successively with saturated sodium bicarbonate solution and water.

  • Dry the polyamide product under vacuum.

Signaling Pathway for Polyamide Formation:

G DiacidChloride Pyridine-2,6-dicarbonyl dichloride Intermediate Nucleophilic Acyl Substitution DiacidChloride->Intermediate Diamine Diamine (H2N-R-NH2) Diamine->Intermediate Base Triethylamine (Et3N) Base->Intermediate HCl scavenger Polyamide Polyamide Chain (-CO-NH-R-NH-CO-Py-)n Intermediate->Polyamide Propagation Byproduct Triethylammonium chloride (Et3N·HCl) Intermediate->Byproduct

Caption: Polyamide formation pathway.

Quantitative Data Summary

The following tables summarize representative data from the literature on the synthesis of pyridine-containing polymers.

Table 1: Polyester Synthesis from Pyridine-2,6-dicarboxylic Acid and PEG [6]

Diol[Picryl Chloride]/[COOH] Molar RatioReaction Time (h)Polymer Yield (%)Molecular Weight (Mp, g/mol )
PEG 4001.520>857,030
PEG 10001.512>8515,000
PEG 40001.55>8580,000

Table 2: Properties of Polyesters from 2,5-Pyridine Dicarbonyldichloride [1]

Aromatic DiolInherent Viscosity (dL/g)
Bisphenol A0.45
4,4'-Biphenol0.55
4,4'-Oxydiphenol0.38
4,4'-Thiodiphenol0.30

Conclusion

This compound and its derivatives are valuable reagents for the synthesis of functional polymers. The incorporation of the pyridine moiety leads to materials with unique properties suitable for a range of applications, from advanced coatings to biomedical uses. The provided protocols offer a starting point for researchers to explore the synthesis and application of these promising polymers. Further research into the direct use of this compound could open up new avenues in polymer synthesis, potentially offering advantages in reactivity and reaction conditions.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds via Pyridine-2-carboxylic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information on the synthesis of various heterocyclic compounds utilizing Pyridine-2-carboxylic anhydride, also known as picolinic anhydride. This reagent serves as a versatile building block and activating agent in the formation of heterocycles that are of significant interest in medicinal chemistry and drug development.

Introduction

Pyridine-2-carboxylic acid and its derivatives are key components in a multitude of pharmacologically active compounds. The corresponding anhydride, this compound, offers a reactive intermediate for the facile synthesis of more complex heterocyclic systems. This document outlines the synthesis of a key precursor, picolinic acid hydrazide, and its subsequent conversion to valuable heterocyclic scaffolds such as 1,3,4-oxadiazoles and pyrrolo[3,4-b]pyridine-5,7-diones. These heterocyclic cores are present in numerous therapeutic agents, exhibiting a wide range of biological activities.

Synthesis of Key Intermediate: Picolinic Acid Hydrazide

A crucial starting material for many heterocyclic syntheses involving a picolinoyl moiety is picolinic acid hydrazide. Its preparation from ethyl picolinate is a straightforward and high-yielding reaction.

Experimental Protocol: Synthesis of Picolinic Acid Hydrazide[1]

Materials:

  • Ethyl picolinate

  • Hydrazine hydrate (anhydrous)

  • Ethanol (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • To a stirred solution of ethyl pyridine-2-carboxylate (977.4 g) in anhydrous ethanol (1750 mL), add anhydrous hydrazine (230 g, 228 mL) over a period of 10-15 minutes. Note that the reaction is exothermic.

  • Stir the solution and reflux for 5 hours.

  • After reflux, continue stirring the solution at room temperature overnight.

  • Collect the crystalline product by filtration.

  • Wash the collected solid first with anhydrous ethanol and then with anhydrous ether.

  • Air-dry the product to yield pyridine-2-carboxylic acid hydrazide.

Expected Yield: High (quantitative data not specified in the source). The melting point of the product is reported to be 95°-100°C.[1]

Application in Heterocyclic Synthesis

This compound can be employed as an activating agent for carboxylic acids in condensation reactions with hydrazides to form 1,3,4-oxadiazoles. It can also be conceptually applied in reactions where other anhydrides are used for cyclization.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that are frequently found in medicinally important molecules. The synthesis typically involves the cyclodehydration of a diacylhydrazine intermediate. This compound can act as a dehydrating agent in this process.

G R1_COOH R1-COOH Intermediate1 Mixed Anhydride Intermediate R1_COOH->Intermediate1 + Picolinic_Anhydride Pyridine-2-carboxylic anhydride Picolinic_Anhydride->Intermediate1 Diacylhydrazine Diacylhydrazine Intermediate Intermediate1->Diacylhydrazine + R2_CONHNH2 R2-CONHNH2 R2_CONHNH2->Diacylhydrazine Oxadiazole 2,5-Disubstituted 1,3,4-Oxadiazole Diacylhydrazine->Oxadiazole Cyclodehydration

Caption: Proposed workflow for the synthesis of 1,3,4-oxadiazoles using this compound as an activating agent.

Materials:

  • Aromatic or aliphatic carboxylic acid

  • Picolinic acid hydrazide (or another substituted hydrazide)

  • This compound

  • Aprotic solvent (e.g., Dichloromethane, Acetonitrile)

  • Pyridine (as a base)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1 mmol) and this compound (1.1 mmol) in the chosen aprotic solvent (10 mL).

  • Add pyridine (1.2 mmol) to the mixture and stir at room temperature for 30 minutes to form the mixed anhydride.

  • Add the hydrazide (1 mmol) to the reaction mixture and stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting materials.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted-1,3,4-oxadiazole.

Quantitative Data Summary (Literature Examples for Similar Transformations):

ReactantsProductReagent/ConditionsYield (%)Reference
Indole-3-acetic acid hydrazide and Benzoic acid2-(1H-indol-3-ylmethyl)-5-phenyl-1,3,4-oxadiazolePOCl₃8-70[2]
N,N'-Diacylhydrazines2,5-Bisphenyl-1,3,4-oxadiazolesTrifluoromethanesulfonic anhydrideHigh[3]
Carboxylic acid and Aromatic acid hydrazidePropan-3-one with 1,3,4-oxadiazole corePOCl₃, reflux54-66[3]
Synthesis of Pyrrolo[3,4-b]pyridine-5,7-diones

The reaction of 2,3-pyridinedicarboxylic anhydride with primary amines or other nitrogen nucleophiles can lead to the formation of pyrrolo[3,4-b]pyridine-5,7-dione derivatives. While this specific anhydride is different from this compound, the reaction principle of anhydride aminolysis followed by cyclization is applicable.

G Anhydride 2,3-Pyridinedicarboxylic anhydride Amide_Acid Carboxamide-carboxylic acid intermediate Anhydride->Amide_Acid + Amine R-NH2 Amine->Amide_Acid Imide Pyrrolo[3,4-b]pyridine-5,7-dione Amide_Acid->Imide Dehydration (Heat)

Caption: Reaction pathway for the synthesis of Pyrrolo[3,4-b]pyridine-5,7-diones.

Materials:

  • 2,3-Pyridinedicarboxylic anhydride

  • Substituted aniline or other primary amine

  • Glacial acetic acid or toluene

Procedure for Arylcarbamoylpyridinecarboxylic acid:

  • React 2,3-pyridinedicarboxylic anhydride with a substituted aniline in acetic acid at room temperature or in toluene under reflux.

  • The product, an arylcarbamoylpyridinecarboxylic acid, can be isolated.

Procedure for Pyrrolo[3,4-b]pyridine-5,7-dione:

  • Heat the reaction mixture from the previous step.

  • This will lead to a mixture of the cyclic imide (pyrrolo[3,4-b]pyridine-5,7-dione) and nicotinamides.

  • The desired cyclic imide can be purified from the reaction mixture.

Quantitative Data Summary (Literature Examples):

ReactantsProductConditionsYield (%)Reference
2,3-Pyridinedicarboxylic anhydride and anilinesArylcarbamoylpyridinecarboxylic acidAcetic acid, room temp.--
2,3-Pyridinedicarboxylic anhydride and anilinesCyclic imide and nicotinamidesHeating--
2,3-Pyridinedicarboxylic anhydride and binucleophilesPyrrolopyridine derivativesGlacial acetic acid, room temp.--

Conclusion

This compound and related pyridine anhydrides are valuable reagents in the synthesis of diverse heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel heterocyclic entities with potential applications in drug discovery and development. The straightforward preparation of the picolinic acid hydrazide intermediate opens up a wide array of possibilities for creating libraries of picolinoyl-containing heterocycles for biological screening. Further exploration of this compound as a direct coupling and dehydrating agent is a promising area for future research.

References

Application Notes and Protocols: Di-2-pyridyl Carbonate (DPC) as a Versatile Coupling Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of di-2-pyridyl carbonate (DPC), a highly efficient and versatile reagent for the synthesis of amides, esters, and peptides. DPC serves as a stable and effective alternative to in-situ generated acid anhydrides, such as the nominal pyridine-2-carboxylic anhydride, for activating carboxylic acids under mild conditions.

Introduction

Di-2-pyridyl carbonate (DPC) is a commercially available coupling reagent that facilitates the formation of amide and ester bonds by activating carboxylic acids. The reaction proceeds through a highly reactive 2-pyridyl ester intermediate, which readily undergoes nucleophilic attack by amines or alcohols to yield the desired products with high efficiency. This method is particularly advantageous for its mild reaction conditions, high yields, and the straightforward removal of byproducts.

Applications

The primary applications of di-2-pyridyl carbonate in organic synthesis include:

  • Amide Bond Formation: DPC is an excellent reagent for the synthesis of a wide range of amides, including the coupling of N-protected amino acids to form peptides.

  • Esterification: It promotes the esterification of carboxylic acids with various alcohols, including those that are sterically hindered.

  • Carbamate Synthesis: DPC can be used to prepare carbamates from alcohols and amines.

Reaction Mechanism and Workflow

The general mechanism for DPC-mediated coupling reactions involves a two-step process. First, the carboxylic acid reacts with di-2-pyridyl carbonate, typically in the presence of a catalytic amount of a base such as 4-(dimethylamino)pyridine (DMAP), to form a highly reactive 2-pyridyl ester intermediate. This intermediate is then subjected to nucleophilic attack by an amine or alcohol to furnish the corresponding amide or ester.

DPC_Mechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Activated 2-Pyridyl Ester Intermediate CarboxylicAcid->ActivatedEster + DPC, Base DPC Di-2-pyridyl Carbonate (DPC) DPC->ActivatedEster Base Base (e.g., DMAP) Base->ActivatedEster Product Amide or Ester Product ActivatedEster->Product + Nucleophile Byproduct1 2-Hydroxypyridine ActivatedEster->Byproduct1 Byproduct2 CO2 ActivatedEster->Byproduct2 Nucleophile Nucleophile (Amine or Alcohol) Nucleophile->Product

DPC-mediated coupling reaction workflow.

Quantitative Data Summary

The following tables summarize the yields of representative amide and ester synthesis reactions using di-2-pyridyl carbonate.

Table 1: Amide Synthesis Yields

Carboxylic AcidAmineBase (equiv.)SolventTime (h)Yield (%)
N-Cbz-L-leucineGlycine ethyl ester HClEt3N (1.05)Dichloromethane297
Benzoic AcidBenzylamineDMAP (cat.)Dichloromethane12High
3-Phenylpropionic AcidMorpholineDMAP (cat.)Dichloromethane12High
Phenylacetic AcidAnilineDMAP (cat.)Dichloromethane12High

Table 2: Carbamate Synthesis from Alcohols and Amines

AlcoholAmineBase (equiv.)SolventTime (h)Yield (%)
(+)-MentholProtected RiboseamineEt3N (1.5)Dichloromethane12 + 1281
CyclohexanolBenzylamineEt3N (1.5)Dichloromethane12 + 1275
1-AdamantanolAnilineEt3N (1.5)Dichloromethane12 + 1265

Experimental Protocols

General Procedure for Amide Synthesis

This protocol describes the synthesis of an amide from a carboxylic acid and an amine using di-2-pyridyl carbonate.

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Di-2-pyridyl carbonate (1.05 equiv.)

  • Amine (1.0 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 equiv.) and 4-(dimethylamino)pyridine (0.1 equiv.) in anhydrous dichloromethane, add di-2-pyridyl carbonate (1.05 equiv.) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours to form the activated 2-pyridyl ester.

  • Add the amine (1.0 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for an additional 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

Protocol for Peptide Coupling: Synthesis of N-Cbz-L-leucyl-glycine ethyl ester[1]

This protocol provides a specific example of peptide bond formation using DPC.

Materials:

  • N-Cbz-L-leucine (144.5 mg, 0.54 mmol)

  • Di-2-pyridyl carbonate (117 mg, 0.54 mmol)

  • 4-(Dimethylamino)pyridine (DMAP, 5.3 mg, 0.043 mmol)

  • Glycine ethyl ester hydrochloride (67 mg, 0.48 mmol)

  • Triethylamine (50 mg, 0.50 mmol)

  • Anhydrous dichloromethane (3.0 mL)

Procedure:

  • To a solution of N-Cbz-L-leucine (144.5 mg, 0.54 mmol) in anhydrous dichloromethane (1.5 mL), successively add di-2-pyridyl carbonate (117 mg, 0.54 mmol) and DMAP (5.3 mg, 0.043 mmol).

  • Stir the reaction mixture under an argon atmosphere for 2 hours at room temperature.

  • In a separate flask, prepare a solution of glycine ethyl ester hydrochloride (67 mg, 0.48 mmol) and triethylamine (50 mg, 0.50 mmol) in anhydrous dichloromethane (1.5 mL).

  • Add the solution from step 3 to the reaction mixture from step 2.

  • Stir the resulting mixture for 2 hours at room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting residue by preparative TLC to afford N-Cbz-L-leucyl-glycine ethyl ester (164 mg, 97% yield) as a white solid.

General Procedure for Esterification

This protocol outlines the synthesis of an ester from a carboxylic acid and an alcohol.

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Di-2-pyridyl carbonate (1.1 equiv.)

  • Alcohol (1.2 equiv.)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) and DMAP (0.1 equiv.) in anhydrous dichloromethane, add di-2-pyridyl carbonate (1.1 equiv.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alcohol (1.2 equiv.) and continue stirring at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the pure ester.

Preparation of Di-2-pyridyl Carbonate[2]

DPC can be readily synthesized in the laboratory from commercially available starting materials.

Materials:

  • Triphosgene (10 mmol, 3 g)

  • 2-Hydroxypyridine (60 mmol, 5.7 g)

  • Triethylamine (75 mmol, 10.5 mL)

  • Anhydrous dichloromethane (500 mL)

  • Ethyl acetate (500 mL)

  • Saturated aqueous sodium bicarbonate solution (300 mL)

  • Brine (200 mL)

  • Anhydrous sodium sulfate

  • Ether and petroleum ether for recrystallization

Procedure:

  • To a stirred solution of triphosgene (10 mmol, 3 g) and 2-hydroxypyridine (60 mmol, 5.7 g) in anhydrous dichloromethane (500 mL) at 0°C, add triethylamine (75 mmol, 10.5 mL) dropwise over 15 minutes.

  • Stir the mixture at 23°C for 5 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (500 mL) and wash with saturated aqueous sodium bicarbonate solution (300 mL) and brine (200 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and recrystallize the crude residue from ether and petroleum ether to afford di-2-pyridyl carbonate as a white solid (5.2 g, 81% yield).

Safety and Handling

Di-2-pyridyl carbonate should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Di-2-pyridyl carbonate is a highly effective and versatile coupling reagent for the synthesis of amides, esters, and peptides. Its use under mild conditions, coupled with high product yields and ease of purification, makes it a valuable tool for researchers in organic synthesis and drug development.

Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-carboxylic anhydride, also known as picolinic anhydride, is a highly reactive reagent utilized for the efficient acylation of amines, alcohols, and other nucleophiles. Its application is particularly valuable in the synthesis of a wide array of derivatives, including active pharmaceutical ingredients (APIs) and their intermediates. The pyridine moiety within the resulting derivatives often plays a crucial role in their biological activity, making this reagent a key building block in drug discovery and development.

This document provides detailed application notes and protocols for the scale-up synthesis of amide derivatives using this compound. It addresses the challenges associated with transitioning from laboratory-scale to pilot and commercial-scale production, and offers strategies for process optimization and control.

Reaction Mechanism and Principle

The synthesis of amides using this compound proceeds via a nucleophilic acyl substitution reaction. The anhydride activates the carbonyl group, making it highly susceptible to nucleophilic attack by an amine. The pyridine-2-carboxylate serves as an excellent leaving group, driving the reaction to completion.

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic attack by amine Amine Primary or Secondary Amine (R-NH₂) Amine->Intermediate Amide Amide Derivative Intermediate->Amide Collapse of intermediate Byproduct Pyridine-2-carboxylic Acid (Leaving Group) Intermediate->Byproduct Elimination of leaving group

Scale-Up Synthesis Workflow

Transitioning a synthetic process from the laboratory to a manufacturing plant requires a systematic approach to ensure safety, efficiency, and product quality. The following diagram illustrates a typical workflow for the scale-up of a synthesis involving this compound.

G lab_dev Laboratory Process Development (Gram Scale) process_opt Process Optimization Studies - DoE - Impurity Profiling lab_dev->process_opt safety_eval Safety Evaluation - Reaction Calorimetry - Thermal Hazard Assessment process_opt->safety_eval pilot_scale Pilot Plant Scale-Up (Kilogram Scale) safety_eval->pilot_scale process_val Process Validation pilot_scale->process_val commercial_mfg Commercial Manufacturing (Metric Ton Scale) process_val->commercial_mfg

Application: Synthesis of a Factor Xa Inhibitor Intermediate

To illustrate the application, we will consider the synthesis of an amide intermediate that could be part of a synthetic route towards a Factor Xa inhibitor, a class of anticoagulants used to prevent and treat blood clots. Pyridine-containing structures are common in such inhibitors.

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Activation FactorXa->Prothrombin Catalyzes Inhibitor Pyridine Derivative (Factor Xa Inhibitor) Inhibitor->FactorXa Inhibits

Experimental Protocols

Laboratory-Scale Synthesis of N-(4-methoxyphenyl)picolinamide

This protocol describes a typical laboratory-scale synthesis to establish proof-of-concept and generate initial material for characterization.

Materials:

  • This compound (1.1 eq)

  • 4-methoxyaniline (1.0 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 4-methoxyaniline in anhydrous DCM, add triethylamine at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Add this compound portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the pure amide.

Pilot-Scale Synthesis of N-(4-methoxyphenyl)picolinamide

This protocol outlines the scaled-up synthesis, taking into account process safety and control.

Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • Chiller/heater unit for temperature control.

  • Quench tank.

  • Filtration and drying equipment.

Procedure:

  • Charge the reactor with 4-methoxyaniline and anhydrous DCM.

  • Start agitation and add triethylamine.

  • Cool the reactor contents to 0-5 °C using the chiller unit.

  • Slowly add a solution of this compound in DCM via the addition funnel over 1-2 hours, carefully monitoring the internal temperature to control the exotherm.

  • After the addition is complete, allow the mixture to slowly warm to 20-25 °C and stir for 4-6 hours.

  • Monitor the reaction for completion by in-process control (IPC) using HPLC.

  • Once complete, transfer the reaction mixture to a quench tank containing water.

  • Perform aqueous work-up as described in the laboratory protocol, using appropriate phase separation techniques.

  • Isolate the product by crystallization from a suitable solvent system, followed by filtration and drying under vacuum.

Data Presentation

The following tables summarize typical data from laboratory-scale experiments and provide target parameters for a scaled-up process.

Table 1: Reaction Parameters

ParameterLaboratory Scale (10g)Pilot Scale (10kg) - Target
Reactants
4-methoxyaniline10.0 g (1.0 eq)10.0 kg (1.0 eq)
This compound18.5 g (1.1 eq)18.5 kg (1.1 eq)
Triethylamine11.0 mL (1.2 eq)11.0 L (1.2 eq)
Solvent
Dichloromethane200 mL200 L
Reaction Conditions
Temperature0 °C to RT0-5 °C (addition), 20-25 °C (reaction)
Reaction Time2-4 hours4-6 hours
Work-up
1 M HCl wash2 x 50 mL2 x 50 L
Sat. NaHCO₃ wash2 x 50 mL2 x 50 L

Table 2: Product Yield and Purity

ParameterLaboratory Scale (Typical)Pilot Scale (Target)
Yield
Isolated Yield85-95%>90%
Purity (by HPLC)
Crude Purity>90%>95%
Final Purity>99.5%>99.8%
Key Impurities
Unreacted 4-methoxyaniline<0.5%<0.1%
Pyridine-2-carboxylic acid<0.2%<0.05%

Challenges and Considerations for Scale-Up

Scaling up the synthesis from laboratory to industrial production introduces several challenges that must be addressed to ensure a safe, robust, and economical process.

  • Heat Transfer: Acylation reactions are often exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[1][2] This can lead to a temperature increase, potentially causing side reactions, product degradation, or a runaway reaction.

    • Mitigation: Use jacketed reactors with efficient cooling systems, control the addition rate of the anhydride, and perform reaction calorimetry studies to understand the thermal profile of the reaction.[1]

  • Mass Transfer and Mixing: Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in incomplete reactions and increased impurity formation.[1]

    • Mitigation: Select appropriate reactor geometry and agitator design. Use computational fluid dynamics (CFD) modeling to simulate mixing at scale.

  • Solvent Selection and Work-up: Solvents that are convenient in the lab (e.g., dichloromethane) may be less desirable on a large scale due to environmental, health, and safety concerns.[3] The work-up procedure must also be scalable and efficient.

    • Mitigation: Explore greener solvent alternatives. Design a work-up procedure that minimizes solvent usage and facilitates easy phase separation and product isolation.

  • Impurity Profile: The impurity profile can change upon scale-up.[1] New impurities may form, and the levels of existing impurities may increase.

    • Mitigation: Conduct thorough impurity profiling at the laboratory and pilot scales. Develop robust analytical methods for in-process control and final product release.

  • Raw Material Control: The quality of starting materials can significantly impact the outcome of the reaction.

    • Mitigation: Establish strict specifications for all raw materials and qualify suppliers.

Conclusion

The use of this compound is a powerful method for the synthesis of a variety of derivatives with applications in the pharmaceutical industry. Successful scale-up of these syntheses requires careful consideration of reaction engineering principles, process safety, and quality control. The protocols and considerations outlined in this document provide a framework for researchers and drug development professionals to navigate the complexities of transitioning from the laboratory to large-scale manufacturing, ultimately enabling the efficient and reliable production of important chemical entities.

References

Troubleshooting & Optimization

Pyridine-2-carboxylic anhydride reaction mechanism and intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyridine-2-carboxylic anhydride.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism of this compound with nucleophiles?

A1: The reaction of this compound with nucleophiles, such as alcohols or amines, proceeds via a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by pyridine itself, which can act as both a base and a nucleophilic catalyst. The general steps are:

  • Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) attacks one of the carbonyl carbons of the anhydride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Proton Transfer: If the nucleophile was neutral (like an alcohol or primary/secondary amine), a proton is typically removed from the nucleophile at this stage. Pyridine in the reaction mixture can facilitate this deprotonation.[1][2][3]

  • Leaving Group Departure: The carboxylate group (picolinate) is eliminated, reforming the carbonyl double bond and yielding the final ester or amide product.

Q2: What is the role of the pyridine nitrogen in the reactivity of this compound?

A2: The nitrogen atom in the pyridine ring is electronegative, which influences the electron density at the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack. Furthermore, the pyridine nitrogen can be protonated or interact with Lewis acids, which can further activate the anhydride. In some cases, the pyridine nitrogen itself can act as a nucleophilic catalyst, leading to the formation of a highly reactive acyl-pyridinium intermediate.

Q3: What is the acyl-pyridinium intermediate?

A3: The acyl-pyridinium intermediate is a highly reactive species formed when a pyridine derivative attacks an acylating agent, such as an acid anhydride. In the context of reactions with this compound, the pyridine nitrogen of a separate pyridine molecule (added as a catalyst or solvent) can attack one of the carbonyl groups. This forms a positively charged acyl-pyridinium salt, which is a much stronger electrophile than the starting anhydride and is therefore more readily attacked by even weak nucleophiles.

Reaction Mechanisms and Intermediates

The reaction of this compound with nucleophiles can proceed through two primary pathways, often operating concurrently depending on the reaction conditions.

Pathway 1: Base Catalysis

In this pathway, pyridine acts as a base to deprotonate the nucleophile, increasing its nucleophilicity and facilitating the attack on the anhydride.

Base_Catalysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Leaving Group Departure Anhydride Pyridine-2-carboxylic Anhydride Intermediate1 Tetrahedral Intermediate Anhydride->Intermediate1 + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate1 Intermediate2 Deprotonated Intermediate Intermediate1->Intermediate2 + Pyridine Pyridine_base Pyridine (Base) Pyridine_base->Intermediate2 Product Ester or Amide Intermediate2->Product Leaving_Group Picolinate Intermediate2->Leaving_Group Nucleophilic_Catalysis cluster_step1 Step 1: Formation of Acyl-Pyridinium Ion cluster_step2 Step 2: Nucleophilic Attack on Intermediate cluster_step3 Step 3: Product Formation Anhydride Pyridine-2-carboxylic Anhydride Acyl_Pyridinium Acyl-Pyridinium Intermediate Anhydride->Acyl_Pyridinium + Pyridine Pyridine_catalyst Pyridine (Catalyst) Pyridine_catalyst->Acyl_Pyridinium Intermediate2 Tetrahedral Intermediate Acyl_Pyridinium->Intermediate2 + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Intermediate2 Product Ester or Amide Intermediate2->Product Catalyst_Regen Pyridine (Regenerated) Intermediate2->Catalyst_Regen Amide_Synthesis_Workflow Start Start Dissolve_Amine Dissolve amine and pyridine in anhydrous solvent (e.g., CH2Cl2). Start->Dissolve_Amine Add_Anhydride Add pyridine-2-carboxylic anhydride solution dropwise at 0 °C. Dissolve_Amine->Add_Anhydride Stir Stir at room temperature (monitor by TLC). Add_Anhydride->Stir Workup Aqueous work-up: 1. Wash with dilute HCl 2. Wash with NaHCO3 3. Wash with brine Stir->Workup Dry_and_Concentrate Dry organic layer (e.g., with Na2SO4) and concentrate in vacuo. Workup->Dry_and_Concentrate Purify Purify by column chromatography or recrystallization. Dry_and_Concentrate->Purify End End Purify->End Ester_Synthesis_Workflow Start Start Dissolve_Alcohol Dissolve alcohol and pyridine in anhydrous solvent (e.g., THF). Start->Dissolve_Alcohol Add_Anhydride Add pyridine-2-carboxylic anhydride. Dissolve_Alcohol->Add_Anhydride Heat Heat to reflux (monitor by TLC). Add_Anhydride->Heat Workup Cool to RT and perform aqueous work-up: 1. Wash with sat. NaHCO3 2. Wash with brine Heat->Workup Dry_and_Concentrate Dry organic layer (e.g., with MgSO4) and concentrate in vacuo. Workup->Dry_and_Concentrate Purify Purify by column chromatography. Dry_and_Concentrate->Purify End End Purify->End

References

Side reactions and byproducts of Pyridine-2-carboxylic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyridine-2-carboxylic anhydride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this reagent in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition product of this compound?

A1: The primary decomposition product of this compound is picolinic acid (pyridine-2-carboxylic acid) . This occurs through hydrolysis upon exposure to moisture.[1] It is crucial to handle and store the anhydride under strictly anhydrous conditions to prevent its degradation.

Q2: What are the main side reactions to consider when using this compound for acylation?

A2: The main side reactions are:

  • Hydrolysis: Reaction with any trace water in the reaction mixture to form picolinic acid.

  • Competitive acylation: If your substrate contains multiple nucleophilic groups (e.g., hydroxyl and amino groups), the anhydride may react with both, leading to a mixture of products. The relative reactivity of the nucleophiles will determine the product distribution.

  • Reaction with solvent: Protic solvents like alcohols can react with the anhydride to form the corresponding picolinoyl ester as a byproduct.

Q3: How can I minimize the formation of picolinic acid during my reaction?

A3: To minimize hydrolysis, ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and store the this compound in a desiccator over a suitable drying agent. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

Q4: Can this compound be used for peptide coupling?

A4: Yes, this compound can be used as a coupling reagent for the formation of amide bonds in peptide synthesis. However, as with other coupling reagents, side reactions can occur. It is important to carefully control the reaction conditions to maximize the yield of the desired peptide and minimize byproducts.[2][3]

Troubleshooting Guides

Issue 1: Low Yield of Acylated Product
Possible Cause Troubleshooting Step Expected Outcome
Degradation of this compound Verify the quality of the anhydride. Perform a purity check (e.g., by melting point or NMR). If necessary, use a freshly opened bottle or purify the reagent.Using a high-purity anhydride will ensure the correct stoichiometry and improve the yield.
Incomplete reaction Increase the reaction time or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.Driving the reaction to completion will maximize the formation of the desired product.
Steric hindrance For sterically hindered alcohols or amines, consider using a catalyst such as 4-Dimethylaminopyridine (DMAP) to accelerate the acylation reaction.DMAP is a highly effective acylation catalyst that can overcome steric hindrance and improve yields.
Side reaction with solvent If using a protic solvent, switch to an inert, aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).Eliminating reactive solvents will prevent the formation of solvent-related byproducts.
Issue 2: Presence of Picolinic Acid in the Product Mixture
Possible Cause Troubleshooting Step Expected Outcome
Moisture in the reaction Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent).Minimizing water content will directly reduce the rate of hydrolysis of the anhydride.
Work-up procedure introduces water During the work-up, use anhydrous organic solvents for extraction and a drying agent (e.g., Na₂SO₄, MgSO₄) to remove any residual water before solvent evaporation.A dry work-up will prevent post-reaction hydrolysis.
Purification issues Picolinic acid is acidic and can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃).The basic wash will deprotonate the picolinic acid, making it soluble in the aqueous layer and separating it from the desired product in the organic layer.
Issue 3: Formation of Multiple Products in Reactions with Polyfunctional Molecules
Possible Cause Troubleshooting Step Expected Outcome
Lack of selectivity If your substrate has multiple nucleophilic sites, consider using protecting groups for the more reactive functional groups to ensure the anhydride reacts at the desired position.Protecting groups will direct the acylation to the intended site, leading to a single desired product.
Reaction temperature too high Lower the reaction temperature. Running the reaction at 0 °C or even lower can sometimes improve selectivity by favoring the kinetically controlled product.Lower temperatures can enhance the difference in reaction rates between different nucleophilic groups.
Incorrect stoichiometry Carefully control the stoichiometry of the anhydride. Using a slight excess may be necessary, but a large excess can lead to multiple acylations.Precise control over the amount of acylating agent can help to favor mono-acylation.

Experimental Protocols

General Protocol for the Picolinoylation of an Alcohol
  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol (1.0 equiv.) and an anhydrous aprotic solvent (e.g., DCM, THF) to an oven-dried flask equipped with a magnetic stir bar.

  • Addition of Base: Add a suitable anhydrous base (e.g., pyridine, triethylamine, or DIPEA; 1.2 equiv.).

  • Addition of Anhydride: Dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous aprotic solvent and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for the Formation of a Picolinamide (Peptide Coupling)
  • Activation: In an oven-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv.) and a suitable base (e.g., DIPEA; 2.0 equiv.) in an anhydrous aprotic solvent (e.g., DMF, DCM). Cool the solution to 0 °C.

  • Addition of Anhydride: Add this compound (1.1 equiv.) to the solution and stir for 10-30 minutes at 0 °C to form the activated ester.

  • Coupling: Add the amino acid ester hydrochloride or the free amine (1.0 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting peptide by flash chromatography or recrystallization.

Visualizations

Hydrolysis_Pathway anhydride Pyridine-2-carboxylic Anhydride intermediate Tetrahedral Intermediate anhydride->intermediate Nucleophilic attack water H₂O water->intermediate picolinic_acid Picolinic Acid (Byproduct) intermediate->picolinic_acid Collapse & Proton Transfer

Caption: Hydrolysis of this compound.

Acylation_Workflow start Start: Anhydrous Reaction Setup add_substrate Add Substrate (Alcohol/Amine) & Base start->add_substrate add_anhydride Add this compound add_substrate->add_anhydride reaction Reaction Monitoring (TLC/LC-MS) add_anhydride->reaction workup Aqueous Work-up reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for acylation.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield reagent_purity Reagent Impurity low_yield->reagent_purity reaction_conditions Suboptimal Conditions low_yield->reaction_conditions byproduct Byproduct Formation byproduct->reagent_purity byproduct->reaction_conditions moisture Presence of Water byproduct->moisture check_reagents Verify Reagent Purity reagent_purity->check_reagents optimize_conditions Optimize Temp/Time/Base reaction_conditions->optimize_conditions anhydrous_technique Use Anhydrous Techniques moisture->anhydrous_technique

Caption: Troubleshooting logic for common issues.

References

Improving yield and purity in reactions with Pyridine-2-carboxylic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize reactions involving Pyridine-2-carboxylic anhydride, focusing on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound (also known as picolinic anhydride) is a reactive chemical reagent primarily used as an acylating agent for the formation of esters and amides.[1] These reactions are crucial in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. It is favored for its ability to activate the carboxyl group of pyridine-2-carboxylic acid for nucleophilic attack.

Q2: What are the most common causes of low yield in reactions using this compound?

Low yields are frequently due to four main issues:

  • Hydrolysis of the anhydride: this compound is sensitive to moisture. The presence of water will hydrolyze it back to pyridine-2-carboxylic acid, rendering it inactive for the desired acylation.[2] It is crucial to use anhydrous solvents and reagents.

  • Incomplete reaction: The nucleophile (alcohol or amine) may not be sufficiently reactive, or steric hindrance could be slowing the reaction. In such cases, optimizing reaction conditions (e.g., temperature, catalyst) is necessary.

  • Side reactions: Besides hydrolysis, side reactions can consume the starting material or the product. For instance, in amide couplings, the amine can react with other reagents if not carefully controlled.

  • Product loss during workup: The purification process, especially extractions, can lead to significant product loss if the product has some water solubility or is sensitive to the pH of the aqueous washes.

Q3: How should this compound be stored?

To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize exposure to atmospheric water.

Q4: Can a catalyst be used to improve reaction rates?

Yes, a catalyst is often beneficial. For esterifications, 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that can significantly accelerate the acylation of alcohols, especially sterically hindered ones.[3][4] For amide bond formation, a base such as pyridine or triethylamine is typically used to neutralize the carboxylic acid byproduct and drive the reaction forward.[5]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Possible Cause Suggested Solution
Degraded Anhydride The anhydride may have hydrolyzed due to improper storage or handling. Use a fresh batch of this compound or verify its purity before use.
Presence of Water Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).
Low Reactivity of Substrate For sterically hindered or electron-poor alcohols/amines, increase the reaction temperature. Add a catalyst like DMAP (0.1-0.2 eq.) for esterifications.[3] For sluggish amide couplings, consider using a non-nucleophilic base like triethylamine.
Incorrect Stoichiometry Use a slight excess (1.1-1.5 equivalents) of the this compound to ensure complete consumption of the limiting substrate.
Issue 2: Low Purity and Presence of Side Products
Possible Cause Suggested Solution
Hydrolysis Byproduct The main impurity is often pyridine-2-carboxylic acid from the hydrolysis of the anhydride. During workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acidic byproduct.[6][7] Avoid strong bases like NaOH or K₂CO₃, which can hydrolyze the desired ester product.
Residual Pyridine/Catalyst Pyridine or DMAP can be difficult to remove. Wash the organic layer with a dilute acidic solution, such as 1 M HCl or aqueous copper sulfate, to protonate and extract the basic catalyst into the aqueous layer.[6][7]
Formation of Symmetric Anhydride In some cases, the carboxylic acid starting material can form a symmetric anhydride. This is more common when using carbodiimide coupling agents but can also occur if reaction conditions are not optimized.[8] Ensure the amine or alcohol is present to react with the activated species.

Experimental Protocols & Data

Protocol 1: General Procedure for Esterification using this compound

This protocol describes a typical procedure for the esterification of an alcohol.

  • Preparation: Under an inert atmosphere (Argon), dissolve the alcohol (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Anhydride: Add this compound (1.2 eq.) to the solution in portions at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a small amount of methanol to consume any excess anhydride.

  • Workup:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove pyridine-2-carboxylic acid), and brine.[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Table 1: Effect of Catalyst and Temperature on Esterification Yield

Alcohol SubstrateAnhydride Eq.Catalyst (Eq.)SolventTemp (°C)Time (h)Yield (%)
Primary Alcohol1.2DMAP (0.1)DCM254>95
Secondary Alcohol1.3DMAP (0.1)DCM251285-95
Tertiary Alcohol1.5DMAP (0.2)THF502460-75
Phenol1.2Pyridine (2.0)Pyridine80880-90

Note: Data is compiled based on typical outcomes for anhydride-based esterifications and may vary depending on the specific substrate.

Protocol 2: General Procedure for Amide Bond Formation

This protocol outlines a standard method for coupling an amine with this compound.

  • Preparation: Under an inert atmosphere, dissolve the amine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in anhydrous DCM or THF.

  • Addition of Anhydride: Cool the solution to 0°C and add this compound (1.2 eq.) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

  • Workup:

    • Dilute the mixture with the reaction solvent.

    • Wash the organic layer sequentially with a mild acid (e.g., 0.5 M citric acid), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude amide product via column chromatography or recrystallization.

Table 2: Comparison of Conditions for Amide Formation

Amine SubstrateAnhydride Eq.Base (Eq.)SolventTemp (°C)Time (h)Yield (%)
Primary Amine1.1Et₃N (1.5)DCM256>90
Secondary Amine1.2Et₃N (1.5)THF401875-85
Aniline (Electron-rich)1.2Pyridine (2.0)Pyridine251288
Aniline (Electron-poor)1.3Et₃N (2.0)DMF602450-70

Note: Yields are representative and can be highly substrate-dependent.

Diagrams and Workflows

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Product by TLC/LCMS check_reagents Are reagents (anhydride, solvent) anhydrous and pure? start->check_reagents check_conditions Are reaction conditions (temp, time, catalyst) appropriate for the substrate? check_reagents->check_conditions Yes use_fresh_reagents Use fresh anhydride. Dry solvents and glassware. check_reagents->use_fresh_reagents No workup_issue Is product being lost during workup? check_conditions->workup_issue Yes optimize_conditions Increase temperature. Add catalyst (e.g., DMAP). Increase reaction time. check_conditions->optimize_conditions No use_fresh_reagents->start Re-run Reaction success Successful Reaction workup_issue->success No, yield is now acceptable adjust_workup Modify aqueous wash pH. Minimize extractions. Use alternative purification (e.g., chromatography). workup_issue->adjust_workup Yes optimize_conditions->start Re-run Reaction

Caption: Troubleshooting workflow for low-yield reactions.

Esterification_Workflow Standard Esterification Experimental Workflow prep 1. Dissolve Alcohol & DMAP in Anhydrous Solvent under Argon add_anhydride 2. Add this compound at 0°C prep->add_anhydride react 3. Stir at Room Temperature (Monitor by TLC) add_anhydride->react quench 4. Quench with Methanol react->quench workup 5. Aqueous Workup (Acidic & Basic Washes) quench->workup purify 6. Dry, Concentrate & Purify (Column Chromatography) workup->purify product Pure Ester purify->product Purity_Issues Guide to Improving Product Purity start Impure Product after Initial Reaction impurity_id Identify Impurity (NMR, LCMS) start->impurity_id acid_impurity Impurity: Pyridine-2-carboxylic Acid impurity_id->acid_impurity Acidic Impurity base_impurity Impurity: Pyridine / DMAP impurity_id->base_impurity Basic Impurity wash_bicarbonate Workup: Wash organic phase with saturated aq. NaHCO₃ solution. acid_impurity->wash_bicarbonate Yes wash_acid Workup: Wash organic phase with dilute aq. HCl or CuSO₄ solution. base_impurity->wash_acid Yes final_purification Final Purification (Chromatography/Recrystallization) wash_bicarbonate->final_purification wash_acid->final_purification pure_product Pure Product final_purification->pure_product

References

Pyridine-2-carboxylic anhydride decomposition pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pyridine-2-carboxylic Anhydride (also known as picolinic anhydride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of this reagent and to troubleshoot common issues encountered during its application in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a reactive chemical reagent commonly employed in organic synthesis. Its primary application is as an acylating agent for the formation of esters and amides from alcohols and amines, respectively.[1] This reactivity makes it a valuable tool in the synthesis of a wide range of organic molecules, including pharmaceuticals and other complex organic structures.

Q2: What are the main causes of this compound decomposition?

The primary cause of this compound decomposition is hydrolysis, which occurs upon contact with water.[2][3] Like other acid anhydrides, it readily reacts with moisture to form two equivalents of the corresponding carboxylic acid, in this case, picolinic acid.[2][3] Elevated temperatures and the presence of nucleophilic impurities can also contribute to its degradation.

Q3: How should I properly store this compound to prevent decomposition?

To ensure the longevity and reactivity of this compound, it is crucial to store it under anhydrous (dry) conditions in a tightly sealed container.[4] For long-term storage, it is recommended to keep it in a cool, dry place, such as a desiccator or a controlled-atmosphere glovebox. Storing at lower temperatures (e.g., in a refrigerator or freezer) in a well-sealed container can further minimize degradation.[4][5]

Q4: What are the visible signs of this compound decomposition?

Decomposition of this compound results in the formation of picolinic acid, which is a white solid. While the anhydride itself is also a solid, significant decomposition may lead to changes in the physical appearance of the material, such as clumping or a change in texture due to the presence of the carboxylic acid. The most definitive way to assess decomposition is through analytical techniques like NMR or IR spectroscopy, which can detect the presence of picolinic acid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield in acylation reaction Decomposition of this compound due to moisture.Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. It is advisable to handle the anhydride under an inert atmosphere (e.g., nitrogen or argon).
Incomplete reaction.Increase the reaction time or temperature, or consider using a catalyst if appropriate for your specific transformation.
Steric hindrance in the substrate.For sterically hindered alcohols or amines, consider using a more reactive acylating agent or a catalyst to facilitate the reaction.
Formation of unexpected byproducts Side reactions with impurities in the starting materials or solvent.Purify all starting materials and solvents before use. Ensure the this compound is of high purity.
Reaction with the pyridine moiety.While less common under standard acylation conditions, consider the possibility of side reactions involving the pyridine ring, especially with highly reactive substrates.
Difficulty in purifying the product from residual picolinic acid Use of excess this compound or its decomposition during the reaction/workup.Use a minimal excess of the anhydride. During the workup, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove unreacted anhydride and the resulting picolinic acid.

Decomposition Pathways and Prevention

The primary decomposition pathway for this compound is hydrolysis . This reaction is catalyzed by the presence of pyridine itself, which can act as a nucleophilic catalyst.[6][7]

Hydrolysis Pathway

The reaction proceeds via a nucleophilic acyl substitution mechanism where a water molecule attacks one of the carbonyl carbons of the anhydride. This is often facilitated by pyridine, which can act as a base to deprotonate the water molecule, increasing its nucleophilicity.[2][8]

Hydrolysis_Pathway Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic attack by H₂O Water H₂O Water->Intermediate PicolinicAcid Picolinic Acid (2 eq.) Intermediate->PicolinicAcid Collapse of intermediate

Caption: Hydrolysis of this compound.

Prevention of Decomposition: Experimental Protocol

To minimize the decomposition of this compound during experimental use, the following protocol is recommended:

  • Drying of Glassware and Reagents:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator before use.

    • Use anhydrous solvents, preferably freshly distilled or obtained from a solvent purification system.

    • Ensure all other reagents are free from moisture.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere of nitrogen or argon. This can be achieved using a Schlenk line or in a glovebox.

  • Handling the Reagent:

    • Weigh the required amount of this compound quickly in a dry environment.

    • Keep the stock bottle tightly sealed and stored in a desiccator when not in use.

  • Reaction Setup:

    • Add the anhydride to the reaction mixture under a positive pressure of inert gas.

    • If possible, add the anhydride in a single portion to minimize its exposure to any residual moisture in the headspace of the reaction flask.

Quantitative Stability Data

While specific quantitative stability data for this compound under a wide range of conditions is not extensively published, studies on similar anhydrides and poly(anhydride-esters) provide valuable insights. The stability of anhydrides is highly dependent on temperature and the presence of moisture.[4][5]

Condition Effect on Stability Recommendation
Presence of Water Rapid hydrolysis to picolinic acid.[2][3]Strict exclusion of moisture is critical.
Elevated Temperature Increased rate of decomposition. For many organic compounds, reaction rates approximately double for every 10 °C increase in temperature.Store at low temperatures and conduct reactions at the lowest effective temperature.
pH Hydrolysis is catalyzed by both acid and base, though the mechanism may differ. Pyridine itself can catalyze the hydrolysis.[6]Maintain neutral and anhydrous conditions whenever possible.
Solvent Protic solvents (e.g., alcohols, water) will react with the anhydride. Aprotic, non-nucleophilic solvents are preferred.Use dry, aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathway for acylation using this compound and a recommended experimental workflow to minimize decomposition.

Acylation_Pathway cluster_reactants Reactants Anhydride This compound Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-OH or R-NH₂) Nucleophile->Intermediate Product Ester or Amide Intermediate->Product Elimination of Leaving Group Byproduct Picolinic Acid Intermediate->Byproduct

Caption: General Acylation Reaction Pathway.

Experimental_Workflow Start Start Dry_Glassware Dry Glassware and Reagents Start->Dry_Glassware Inert_Atmosphere Establish Inert Atmosphere Dry_Glassware->Inert_Atmosphere Add_Substrate Add Substrate and Solvent Inert_Atmosphere->Add_Substrate Add_Anhydride Add this compound Add_Substrate->Add_Anhydride Reaction Run Reaction Add_Anhydride->Reaction Workup Aqueous Workup (with mild base) Reaction->Workup Purification Purify Product Workup->Purification End End Purification->End

Caption: Recommended Experimental Workflow.

References

Technical Support Center: Anhydrous Conditions for Pyridine-2-carboxylic Anhydride Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Pyridine-2-carboxylic anhydride in moisture-sensitive reactions. Below you will find troubleshooting guides and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound that are related to maintaining anhydrous conditions.

Question: My reaction yield is significantly lower than expected. What are the potential causes related to moisture?

Answer:

Low yields in reactions involving this compound are frequently due to the presence of trace amounts of water. Moisture leads to the hydrolysis of the anhydride back to pyridine-2-carboxylic acid, rendering it inactive for the desired acylation reaction.

Potential Causes and Solutions:

Potential Cause Recommended Action
Contaminated or Inadequately Dried Solvents Use a freshly dried, anhydrous-grade solvent. Verify the water content of your solvent using Karl Fischer titration (see Table 1 for recommended limits). Solvents should be stored over activated molecular sieves.
Improperly Dried Glassware Glassware must be rigorously dried immediately before use. Either flame-dry the assembled apparatus under vacuum or oven-dry at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
Atmospheric Moisture Contamination The reaction should be conducted under a positive pressure of an inert atmosphere (Nitrogen or Argon). Use Schlenk line techniques or a glovebox for the most sensitive reactions. Ensure all septa are providing a good seal.
Hygroscopic Starting Materials If your substrate (e.g., an amine or alcohol) is hygroscopic, ensure it is thoroughly dried and stored in a desiccator prior to use.
Reagent Decomposition This compound itself can absorb moisture from the air. Handle it quickly in a dry, inert atmosphere.

Question: I am observing unexpected byproducts in my reaction mixture. Could this be related to water?

Answer:

Yes, the primary byproduct from the reaction of this compound with water is pyridine-2-carboxylic acid. If your nucleophile is an amine or alcohol, the presence of water can lead to a mixture of the desired product and the unreacted starting materials, with the carboxylic acid as a significant impurity. This can complicate purification. In some cases, the carboxylic acid byproduct can also catalyze other undesired side reactions.

To confirm if hydrolysis is the issue:

  • Analyze the crude reaction mixture using LC-MS or ¹H NMR to identify the presence of pyridine-2-carboxylic acid.

  • Re-run the reaction taking extra precautions to ensure all components are rigorously dried and the reaction is performed under a strictly inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: How dry does my solvent need to be for a successful reaction?

A1: For reactions with highly moisture-sensitive reagents like this compound, the water content in your solvent should be as low as practically achievable, ideally below 30 ppm.[1] Refer to the table below for guidance on drying common solvents.

Q2: What is the best method for drying my reaction glassware?

A2: The most effective methods are flame-drying under vacuum or oven-drying. For flame-drying, assemble your glassware, attach it to a Schlenk line, and heat the glass surfaces with a heat gun or a gentle flame while under vacuum.[2] For oven-drying, place the glassware in an oven at a temperature above 100°C for several hours and then assemble it hot while flushing with an inert gas, or allow it to cool in a desiccator.[2]

Q3: Can I use this compound without an inert atmosphere if I am quick?

A3: This is strongly discouraged. Pyridine carboxylic anhydrides are extremely sensitive to atmospheric moisture.[3][4] Opening the reagent to the air, even briefly, can lead to significant hydrolysis and result in a lower yield. For best results, all manipulations should be carried out under a positive pressure of nitrogen or argon.

Q4: What are the signs that my anhydrous reaction has been compromised by moisture?

A4: Signs of moisture contamination include a lower than expected yield, the presence of pyridine-2-carboxylic acid in your crude product analysis (TLC, LC-MS, NMR), or in some cases, the reaction failing to proceed to completion.

Q5: In the context of drug development, why is it critical to control water content in these acylation reactions?

A5: In drug development and pharmaceutical manufacturing, rigorous control over reaction conditions is paramount for ensuring reproducibility, purity, and safety of the final active pharmaceutical ingredient (API). The presence of water can lead to the formation of impurities (like the hydrolyzed carboxylic acid) which may be difficult to remove and could have their own pharmacological or toxicological profiles. Inconsistent yields also complicate process scale-up and can make a synthetic route economically unviable.

Data Presentation

Table 1: Recommended Water Content for Anhydrous Solvents and Desiccant Efficiency

Solvent Recommended Max. Water Content (ppm) Recommended Drying Method Expected Water Content After Drying (ppm)
Dichloromethane (DCM)< 20Distill from CaH₂; store over 3Å molecular sieves.[5][6]< 15[5]
Tetrahydrofuran (THF)< 30Pass through activated alumina then store over 3Å molecular sieves.[2][5]< 10[5]
Acetonitrile (MeCN)< 30Distill from CaH₂; store over 3Å molecular sieves.[6]< 10[5]
N,N-Dimethylformamide (DMF)< 50Dry over BaO or 4Å molecular sieves, then distill under reduced pressure.[6]< 50
Pyridine< 30Distill from CaH₂ or KOH; store over 4Å molecular sieves.< 30[1]

Data compiled from multiple sources providing quantitative evaluation of solvent drying methods.[2][5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Amide or Ester Synthesis under Anhydrous Conditions

This protocol outlines the synthesis of an amide from an amine and this compound. A similar procedure can be followed for ester synthesis using an alcohol as the nucleophile.

1. Glassware Preparation:

  • A two-necked round-bottom flask, a magnetic stir bar, a condenser, and an addition funnel are oven-dried at 125°C for at least 4 hours.
  • The glassware is assembled hot under a stream of dry nitrogen and allowed to cool to room temperature. The flask is fitted with a rubber septum on one neck.

2. Reagent and Solvent Preparation:

  • The amine (1.0 eq.) is dried under high vacuum for several hours or by azeotropic distillation with toluene if it is a solid.
  • Anhydrous pyridine (or another suitable anhydrous solvent like DCM or acetonitrile) is transferred to the reaction flask via a cannula or a dry syringe.
  • The amine is dissolved in the anhydrous solvent.

3. Reaction Setup:

  • This compound (1.1 eq.) is weighed out quickly in a glovebox or under a blanket of inert gas and dissolved in anhydrous solvent in the addition funnel.
  • The reaction flask containing the amine solution is cooled to 0°C in an ice bath.

4. Reaction Execution:

  • The solution of this compound is added dropwise to the stirred amine solution over 15-30 minutes.
  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by TLC or LC-MS.

5. Work-up and Purification:

  • Once the reaction is complete, it is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
  • The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate or DCM).
  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is then purified by column chromatography or recrystallization.

Visualizations

Anhydrous_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware 1. Oven/Flame-Dry Glassware Assemble_Hot 2. Assemble Hot under N2/Ar Dry_Glassware->Assemble_Hot Setup 5. Set up Reaction under N2/Ar Assemble_Hot->Setup Dry_Solvents 3. Prepare Anhydrous Solvents Dry_Solvents->Setup Dry_Reagents 4. Dry Starting Materials Dry_Reagents->Setup Add_Reagents 6. Add Reagents via Syringe/Cannula Setup->Add_Reagents Run_Reaction 7. Monitor Reaction (TLC/LCMS) Add_Reagents->Run_Reaction Quench 8. Quench Reaction Run_Reaction->Quench Extract 9. Aqueous Work-up & Extraction Quench->Extract Purify 10. Purify Product Extract->Purify

Caption: Workflow for setting up an anhydrous reaction.

Troubleshooting_Tree Start Low Yield or Failed Reaction Check_Moisture Potential Moisture Contamination? Start->Check_Moisture Check_Reagents Reagent Purity/Activity Issue? Check_Moisture->Check_Reagents No Solvent_Dry Was solvent verified as anhydrous (<30 ppm)? Check_Moisture->Solvent_Dry Yes Anhydride_Old Is this compound old or improperly stored? Check_Reagents->Anhydride_Old Glassware_Dry Was glassware properly flame/oven-dried? Solvent_Dry->Glassware_Dry Yes Redry_Solvent Action: Re-dry solvent and verify with Karl Fischer. Solvent_Dry->Redry_Solvent No Atmosphere_Inert Was a positive inert atmosphere maintained? Glassware_Dry->Atmosphere_Inert Yes Redry_Glassware Action: Repeat glassware drying procedure. Glassware_Dry->Redry_Glassware No Atmosphere_Inert->Check_Reagents Yes Improve_Inert Action: Check for leaks, use Schlenk line. Atmosphere_Inert->Improve_Inert No Nucleophile_Issue Is the nucleophile (amine/alcohol) pure and dry? Anhydride_Old->Nucleophile_Issue No Use_New_Anhydride Action: Use a fresh batch of anhydride. Anhydride_Old->Use_New_Anhydride Yes Nucleophile_Issue->Use_New_Anhydride No Purify_Nucleophile Action: Purify/dry the nucleophile. Nucleophile_Issue->Purify_Nucleophile Yes

Caption: Troubleshooting decision tree for low-yield reactions.

References

Optimizing reaction conditions (temperature, solvent, stoichiometry) for Pyridine-2-carboxylic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of Pyridine-2-carboxylic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the most effective modern methods for synthesizing this compound?

A1: Traditional methods for creating anhydrides often involve harsh reagents like thionyl chloride or phosphorus pentoxide.[1][2] A highly efficient and milder alternative involves the use of triphenylphosphine oxide (TPPO) and oxalyl chloride ((COCl)₂).[1][2] This system facilitates the rapid conversion of carboxylic acids to their corresponding anhydrides under neutral conditions and often at room temperature, resulting in high yields.[1] Another common method involves using dehydrating agents like dicyclohexylcarbodiimide (DCC).[2]

Q2: What is the optimal stoichiometry for the TPPO/(COCl)₂ method?

A2: For optimal results when synthesizing symmetric anhydrides, a stoichiometry of 1 equivalent of the carboxylic acid, 1 equivalent of TPPO, 1.3 equivalents of oxalyl chloride, and 1 equivalent of triethylamine is recommended.[1][2] This combination has been shown to produce high yields, often exceeding 90%.[1]

Q3: How does reaction temperature impact the synthesis?

A3: For the TPPO/(COCl)₂ system, the reaction proceeds efficiently at room temperature.[1][2] Studies have shown that increasing the temperature can actually lead to a decrease in the reaction yield.[1][2] Therefore, maintaining ambient temperature is generally recommended for this method. For other methods, such as using acetic anhydride, temperatures between 10-40°C are suggested.[3]

Q4: Which solvent is best suited for this synthesis?

A4: Acetonitrile (CH₃CN) has been identified as the superior solvent for the TPPO-catalyzed synthesis, consistently providing higher yields compared to other common organic solvents like methylene chloride, toluene, chloroform, and dioxane.[1][2]

Q5: Why is it critical to maintain anhydrous conditions during the reaction?

A5: this compound is highly sensitive to moisture.[2] Anhydrides readily react with water in a hydrolysis reaction, which converts them back to the corresponding carboxylic acids.[4] This side reaction will significantly lower the yield of the desired anhydride. Therefore, it is imperative to use oven-dried glassware, anhydrous solvents, and conduct the experiment under an inert atmosphere like nitrogen or argon.[2]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Product Yield Presence of Moisture: The anhydride product is highly susceptible to hydrolysis.[2][4]Ensure all glassware is rigorously oven-dried before use. Use anhydrous grade solvents. Run the entire reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete reaction or side product formation.Carefully verify the molar equivalents of all reagents. For the TPPO method, use 1 eq. carboxylic acid, 1 eq. TPPO, and 1.3 eq. (COCl)₂.[1][2]
Suboptimal Temperature: For certain methods, higher temperatures can decrease the yield.[1][2]For the TPPO/(COCl)₂ protocol, maintain the reaction at room temperature. Avoid unnecessary heating.
Poor Solvent Choice: The solvent has a significant impact on reaction efficiency and yield.Use acetonitrile (CH₃CN) as the solvent for the TPPO/(COCl)₂ method for the highest reported yields.[1][2]
Formation of Impurities or Side Products Decomposition of Product: The anhydride may be unstable under the chosen conditions.Ensure the reaction is performed under mild, neutral conditions as afforded by the TPPO/(COCl)₂ system.[1] Avoid high temperatures.
Reaction with Solvent: Pyridine has been used as a base/solvent in some anhydride preparations but can also act as a nucleophile.[5]Opt for a non-nucleophilic solvent like acetonitrile to prevent unwanted side reactions.
Difficulty Isolating the Final Product Product is Oily or Non-crystalline: The crude product may not precipitate or crystallize easily from the reaction mixture.After removing the solvent, attempt to induce crystallization by triturating the oily residue with a non-polar solvent like diethyl ether or a hexane-toluene mixture.[6]
Impure Solid Product: The isolated solid may be contaminated with byproducts like dicyclohexylurea (if using DCC).Purify the product via recrystallization from an appropriate solvent or column chromatography.

Data on Optimized Reaction Conditions

Effect of Solvent on Yield

The following data, adapted from a model synthesis of 4-methylbenzoic anhydride using the TPPO/(COCl)₂ system, illustrates the impact of solvent choice on product yield.

SolventYield (%)
Acetonitrile (CH₃CN) 93
Methylene Chloride (CH₂Cl₂)89
1,2-Dichloroethane88
Chloroform (CHCl₃)85
1,4-Dioxane85
Toluene82
Reaction Conditions: 4-methylbenzoic acid (5 mmol, 1 equiv), TPPO (1 equiv), (COCl)₂ (1.3 equiv), in 5 mL solvent at room temperature for 1 hour. Data adapted from ACS Omega.[1][2]
Effect of Temperature on Yield

Using succinic acid as a model, the effect of temperature on cyclic anhydride formation was observed.

Temperature (°C)Yield (%)
25 (Room Temperature) 94
5085
Reaction Conditions: Succinic acid (5 mmol, 1 equiv), TPPO (1 equiv), (COCl)₂ (1.3 equiv), Et₃N (1 equiv), in CH₃CN for 5 hours. Data adapted from NIH articles.[1][2]

Experimental Protocol: Synthesis using TPPO/(COCl)₂

This protocol describes a general procedure for the synthesis of a symmetric anhydride from a pyridine-carboxylic acid.

Materials:

  • Pyridine-2-carboxylic acid (1 equiv)

  • Triphenylphosphine oxide (TPPO) (1 equiv)

  • Oxalyl chloride ((COCl)₂) (1.3 equiv)

  • Triethylamine (Et₃N) (1 equiv)

  • Anhydrous acetonitrile (CH₃CN)

  • Oven-dried reaction vessel with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To the oven-dried reaction vessel under an inert atmosphere, add TPPO (1 equiv) and anhydrous acetonitrile (e.g., 5 mL for a 5 mmol scale reaction).

  • Stir the solution and add oxalyl chloride (1.3 equiv) dropwise. Continue stirring for approximately 10 minutes at room temperature.

  • Sequentially add the Pyridine-2-carboxylic acid (1 equiv) followed by triethylamine (1 equiv) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 1-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture can be processed. If an oily residue forms, the toluene solution can be decanted and filtered.[6]

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude anhydride by recrystallization or trituration with a suitable solvent system (e.g., diethyl ether or a hexane-toluene mixture) to yield the final product.[6]

Visualized Workflows

experimental_workflow prep Prepare Anhydrous Setup (Glassware, Solvents, N2 atm) reagents Combine TPPO & (COCl)2 in CH3CN prep->reagents add_acid Add Pyridine-2-carboxylic Acid & Triethylamine reagents->add_acid react Stir at Room Temperature (1-5 hours) add_acid->react workup Work-up (Solvent Evaporation) react->workup purify Purification (Recrystallization/Trituration) workup->purify product Isolated Pyridine-2-carboxylic Anhydride purify->product

Caption: Experimental workflow for anhydride synthesis.

troubleshooting_flowchart start Low or No Yield? check_moisture Was the reaction run under strictly anhydrous conditions? start->check_moisture Yes solve_moisture SOLUTION: Use oven-dried glassware, anhydrous solvents, and N2/Ar. check_moisture->solve_moisture No check_stoich Was stoichiometry verified? (e.g., 1.3 eq. (COCl)2) check_moisture->check_stoich Yes end_node Yield should improve. solve_moisture->end_node solve_stoich SOLUTION: Recalculate and accurately measure all reagents. check_stoich->solve_stoich No check_conditions Was correct solvent (CH3CN) & temperature (RT) used? check_stoich->check_conditions Yes solve_stoich->end_node solve_conditions SOLUTION: Switch to Acetonitrile and maintain Room Temperature. check_conditions->solve_conditions No check_conditions->end_node Yes solve_conditions->end_node

Caption: Troubleshooting flowchart for low yield issues.

References

Validation & Comparative

A Comparative Guide to Pyridine-2-carboxylic Anhydride and Other Peptide Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of peptides, the formation of the amide bond between amino acids is a critical step that demands high efficiency, minimal side reactions, and preservation of stereochemical integrity. The choice of coupling reagent is paramount to achieving these objectives. This guide provides a comparative overview of Pyridine-2-carboxylic anhydride and other commonly employed coupling reagents in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

Introduction to Peptide Coupling Reagents

Peptide coupling reagents are essential activators of the carboxylic acid group of an N-protected amino acid, facilitating its reaction with the free amino group of another amino acid to form a peptide bond. An ideal coupling reagent should promote rapid and complete coupling with minimal racemization of the chiral amino acid centers. The selection of a suitable reagent often depends on factors such as the specific amino acid sequence, the scale of the synthesis, and the desired purity of the final peptide.

This compound (Picolinic Anhydride)

This compound, also known as picolinic anhydride, is a symmetrical anhydride that can be used for the formation of amide bonds. While not as commonly cited in recent literature for routine peptide synthesis as onium salts, its reactivity is based on the general mechanism of acid anhydrides.

Mechanism of Action: The reaction proceeds via nucleophilic acyl substitution. The amino group of one amino acid attacks one of the carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the amide bond and releases a molecule of picolinic acid as a byproduct.

Due to a lack of specific comparative studies in the available literature, a direct quantitative comparison of this compound with other leading coupling reagents is not possible at this time. However, a qualitative assessment of its potential advantages and disadvantages can be made based on the chemistry of anhydrides. Symmetrical anhydrides are known to be effective acylating agents, but their use involves the consumption of two equivalents of the carboxylic acid for the formation of one equivalent of the anhydride, which can be a drawback in terms of atom economy if the parent carboxylic acid is valuable.

Common Classes of Peptide Coupling Reagents

A variety of other coupling reagents are widely used in peptide synthesis, each with its own set of characteristics.

Carbodiimides

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic coupling reagents.[1] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the peptide bond.

  • Advantages: Low cost and high reactivity.

  • Disadvantages: High potential for racemization and the formation of an N-acylurea byproduct, which can be difficult to remove, especially in the case of DCC.[1] The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often necessary to suppress racemization and improve coupling efficiency.[1]

Onium Salts (Aminium/Uronium and Phosphonium)

Onium salts are among the most popular and efficient coupling reagents used in modern peptide synthesis. They are generally more stable than the O-acylisourea intermediates formed by carbodiimides and often lead to lower levels of racemization.

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP): One of the first phosphonium salt reagents developed. It is highly effective but has the significant drawback of producing the carcinogenic byproduct hexamethylphosphoramide (HMPA).[2]

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): A safer alternative to BOP that does not produce HMPA. It offers similar high coupling efficiency.

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU): These are aminium/uronium salts that are very efficient and result in low racemization, especially when used with HOBt.[1]

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): An aminium/uronium salt based on HOAt. It is generally considered one of the most effective coupling reagents, particularly for difficult couplings, due to the rate-enhancing effect of the nitrogen in the pyridine ring of HOAt.[1] HATU generally provides faster reaction rates and less epimerization compared to HBTU.[1]

Comparative Analysis

The following table provides a qualitative comparison of this compound with other common coupling reagents based on general chemical principles and information from the literature on related compounds.

FeatureThis compound (Picolinic Anhydride)DCC/DICHBTU/TBTUHATUPyBOP
Reagent Class Symmetrical AnhydrideCarbodiimideAminium/Uronium SaltAminium/Uronium SaltPhosphonium Salt
Relative Reactivity Moderate to HighHighHighVery HighHigh
Racemization Risk Potentially moderate; dependent on conditionsHigh (without additives)Low (with HOBt)Very Low (with HOAt)Low
Byproducts Picolinic acidInsoluble/soluble urea, N-acylureaTetramethylurea, HOBtTetramethylurea, HOAtTris(pyrrolidino)phosphine oxide
Need for Additives Not typically requiredHOBt or HOAt strongly recommendedOften used with HOBtContains HOAt moietyContains HOBt moiety
Cost Generally low to moderateLowModerateHighHigh
Key Advantages Simple activationLow costHigh efficiency, good solubility of byproductsHighest efficiency, good for difficult couplingsHigh efficiency, no carcinogenic byproducts
Key Disadvantages Stoichiometry (2 eq. of acid for anhydride formation)High racemization risk, byproduct removal issuesPotential for side reactions at the N-terminusHigh costHigher cost than carbodiimides

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

A typical manual SPPS cycle using Fmoc chemistry involves the following steps:

  • Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a qualitative test such as the Kaiser test.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Hypothetical Protocol for Peptide Coupling with this compound

This protocol is based on the general principles of using a symmetrical anhydride for acylation and has not been validated by specific literature references for peptide synthesis.

Reagents:

  • Fmoc-protected amino acid

  • This compound

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • DMF

Procedure:

  • Following the Fmoc deprotection and washing steps in a standard SPPS protocol, the resin with the free N-terminal amine is suspended in DMF.

  • In a separate vial, dissolve 2-3 equivalents of the Fmoc-protected amino acid and 2-3 equivalents of this compound in DMF.

  • Add 4-6 equivalents of DIPEA to the amino acid/anhydride solution.

  • Add the activated amino acid solution to the resin suspension.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using the Kaiser test.

  • Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF.

  • Proceed to the next deprotection/coupling cycle.

Racemization in Peptide Synthesis

Racemization is a critical side reaction in peptide synthesis where the stereochemistry of the α-carbon of the amino acid is inverted. This can occur through two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate. The formation of the oxazolone is particularly favored with highly reactive coupling reagents and can be exacerbated by the presence of strong bases. The use of additives like HOBt and HOAt helps to minimize racemization by forming active esters that are less prone to oxazolone formation.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the key workflows and mechanisms.

Peptide_Coupling_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Resin Resin with N-terminal Fmoc-protected amino acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Washing2->Deprotection Repeat for next AA Cleavage Final Deprotection & Cleavage (TFA) Washing2->Cleavage Purified_Peptide Purified_Peptide Cleavage->Purified_Peptide Purification

Figure 1. General workflow for solid-phase peptide synthesis (SPPS).

Figure 2. Simplified mechanisms of action for different classes of coupling reagents.

Racemization_Mechanism Activated_AA Activated Amino Acid (e.g., O-Acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone Intramolecular cyclization Proton_Abstraction Proton Abstraction at α-carbon Activated_AA->Proton_Abstraction Base Base Base->Proton_Abstraction Enolate Enolate Intermediate Oxazolone->Enolate Tautomerization Proton_Abstraction->Enolate Reprotonation Reprotonation Enolate->Reprotonation L_Peptide L-Peptide (Desired) Reprotonation->L_Peptide D_Peptide D-Peptide (Racemized) Reprotonation->D_Peptide

Figure 3. Key pathways for racemization during peptide coupling.

References

A Comparative Guide to Peptide Coupling Reagents: Pyridine-2-carboxylic Anhydride vs. Dicyclohexylcarbodiimide (DCC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of peptide synthesis, the choice of coupling reagent is paramount to achieving high yields, purity, and chiral integrity of the final peptide. This guide provides an objective comparison between a representative symmetric anhydride, Pyridine-2-carboxylic Anhydride, and the widely used carbodiimide, Dicyclohexylcarbodiimide (DCC). While direct comparative experimental data for this compound is limited in publicly available literature, this guide leverages the well-established principles of symmetric anhydrides and carbodiimides to offer a comprehensive overview for researchers.

Introduction to Peptide Coupling Reagents

Peptide synthesis involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxylic acid, which is facilitated by a coupling reagent. The ideal coupling reagent should promote rapid and efficient peptide bond formation with minimal side reactions, particularly racemization.

Dicyclohexylcarbodiimide (DCC) has been a cornerstone of peptide synthesis for decades, valued for its effectiveness and low cost.[1] It belongs to the carbodiimide family of coupling reagents.

This compound , also known as picolinic anhydride, is a symmetric anhydride. Symmetric anhydrides are highly reactive acylating agents and represent another major class of coupling reagents.

Mechanism of Action

The efficacy and side-product profile of a coupling reagent are dictated by its mechanism of action.

Dicyclohexylcarbodiimide (DCC)

DCC activates a carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[2] This intermediate can then react with the amino group of another amino acid to form the peptide bond, releasing the insoluble dicyclohexylurea (DCU) as a byproduct.[3] However, the O-acylisourea intermediate can also undergo intramolecular rearrangement to form a stable N-acylurea, which is a reaction-terminating side product. To mitigate this and to suppress racemization, DCC is often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt).[4][5]

DCC_Mechanism

Caption: Symmetric anhydride reaction pathway.

Performance Comparison

The performance of a coupling reagent is assessed based on several key parameters:

ParameterThis compound (Symmetric Anhydrides)Dicyclohexylcarbodiimide (DCC)
Coupling Efficiency Generally high due to the high reactivity of the anhydride. [6]High, but can be reduced by the formation of the N-acylurea byproduct. [2]
Reaction Speed Typically fast. [6]Generally slower than symmetric anhydrides.
Byproducts The corresponding carboxylic acid, which is typically soluble and removed during workup.Dicyclohexylurea (DCU), an insoluble solid that needs to be filtered off. [3]
Racemization Can be a concern, especially with prolonged reaction times or in the presence of base. The level of racemization can be influenced by the solvent and the base used. [7]Prone to racemization via the O-acylisourea intermediate. The use of additives like HOBt or HOAt is crucial to suppress racemization. [4][5]
Cost-Effectiveness Can be less atom-economical as one equivalent of the carboxylic acid is lost as a byproduct.Generally considered a cost-effective reagent. [1]
Handling Can be sensitive to moisture.Solid, but can be a skin sensitizer.

Experimental Protocols

Detailed experimental protocols are essential for reproducible results. Below are generalized procedures for peptide coupling using DCC and a symmetric anhydride.

Peptide Coupling using DCC/HOBt

Objective: To form a dipeptide from an N-protected amino acid and a C-protected amino acid ester.

Materials:

  • N-protected amino acid (1.0 eq)

  • Amino acid ester hydrochloride (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-protected amino acid and HOBt in DCM or DMF.

  • Add the amino acid ester hydrochloride and DIPEA to the solution and stir for 5 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC in a minimal amount of the same solvent.

  • Add the DCC solution to the reaction mixture dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purify the crude product by column chromatography.

DCC_Workflow start Start dissolve Dissolve N-protected AA, HOBt, Amino Acid Ester, DIPEA start->dissolve cool Cool to 0°C dissolve->cool add_dcc Add DCC solution cool->add_dcc react Stir at room temperature add_dcc->react filter Filter DCU react->filter workup Aqueous Workup filter->workup purify Purify Product workup->purify end End purify->end

Caption: Symmetric anhydride coupling workflow.

Conclusion

Both DCC and symmetric anhydrides like this compound are effective coupling reagents in peptide synthesis, each with its own set of advantages and disadvantages.

  • DCC is a cost-effective and widely used reagent. Its main drawbacks are the formation of an insoluble urea byproduct and the propensity for racemization, which necessitates the use of additives like HOBt.

  • Symmetric anhydrides offer the advantage of high reactivity and the absence of urea byproducts. However, they are less atom-economical, and care must be taken to control potential racemization.

The choice between these two classes of reagents will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the amino acids to racemization, and cost considerations. For routine solid-phase peptide synthesis, DCC and other carbodiimides, in combination with additives, remain a popular choice. For solution-phase synthesis where high reactivity is desired and byproduct removal is straightforward, symmetric anhydrides can be an excellent alternative. Further research into the specific performance of this compound in various peptide coupling scenarios would be beneficial to the scientific community.

References

A Comparative Guide to Acylation Reagents: Exploring Alternatives to Pyridine-2-carboxylic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate acylation reagent is a critical step in chemical synthesis. This guide provides an objective comparison of Pyridine-2-carboxylic anhydride and its alternatives, supported by experimental data and detailed protocols to inform your selection process.

Acylation, the process of introducing an acyl group into a molecule, is a fundamental transformation in organic chemistry, pivotal in the synthesis of esters and amides. While this compound is a known reagent for this purpose, a range of alternatives offers distinct advantages in terms of reactivity, selectivity, and ease of use. This guide explores the performance of common alternatives, including other carboxylic acid anhydrides and acyl chlorides, often in the presence of catalysts such as pyridine and 4-dimethylaminopyridine (DMAP).

Performance Comparison of Acylation Reagents

The choice of an acylating agent significantly impacts reaction efficiency, yield, and substrate scope. The following table summarizes the performance of this compound against common alternatives based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and performance can vary depending on the specific substrate and reaction conditions.

ReagentTypical CatalystRelative ReactivityGeneral YieldsKey AdvantagesKey Disadvantages
This compound Often self-catalyzed or with a baseModerateGood to ExcellentCan facilitate acyl transfer to sensitive substrates.Limited direct comparative data available; may be less reactive than acyl chlorides.
Acetic Anhydride Pyridine, DMAPModerateGood to ExcellentReadily available, cost-effective, and well-documented.[1][2]Byproduct is acetic acid, which may require neutralization and removal.
Other Carboxylic Anhydrides (e.g., Propanoic, Benzoic) Pyridine, DMAPVariesGood to ExcellentAllows for the introduction of various acyl groups.Reactivity can be lower than corresponding acyl chlorides.[3]
Acyl Chlorides (e.g., Acetyl Chloride, Benzoyl Chloride) Pyridine, TriethylamineHighExcellentHighly reactive, leading to faster reaction times and high yields.[4]Moisture sensitive, generates corrosive HCl byproduct.
Carboxylic Acids + Trifluoroacetic Anhydride (TFAA) None requiredHighGood to ExcellentIn situ generation of a highly reactive mixed anhydride.TFAA is corrosive and requires careful handling.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for acylation using this compound and a common alternative, acetic anhydride.

Experimental Protocol 1: Acylation of a Primary Alcohol using this compound

Objective: To synthesize an ester from a primary alcohol using this compound.

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (1.1 mmol)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Triethylamine (1.2 mmol)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C, add triethylamine.

  • Slowly add a solution of this compound in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Experimental Protocol 2: O-Acetylation of an Alcohol using Acetic Anhydride in Pyridine[1]

Objective: To acetylate an alcohol using acetic anhydride with pyridine as a catalyst and solvent.

Materials:

  • Alcohol (1.0 equiv.)

  • Dry pyridine (2–10 mL/mmol)

  • Acetic anhydride (Ac₂O) (1.5–2.0 equiv. per hydroxyl group)[1]

  • Dry methanol (for quenching)

  • Toluene

  • Dichloromethane (or Ethyl Acetate)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ (or MgSO₄)

Procedure:

  • Dissolve the alcohol in dry pyridine under an inert atmosphere (e.g., Argon).[1]

  • Cool the solution to 0°C and add acetic anhydride.[1]

  • Stir the reaction mixture at room temperature, monitoring for the complete consumption of the starting material by TLC.[1]

  • Quench the reaction by adding dry methanol.[1]

  • Co-evaporate the reaction mixture with toluene to remove pyridine.[1]

  • Dilute the residue with dichloromethane or ethyl acetate.[1]

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the residue by silica gel column chromatography to obtain the acetylated product.[1]

Reaction Mechanisms and Workflows

The following diagrams illustrate the general mechanisms and workflows for the acylation reactions discussed.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Alcohol Alcohol/Amine (Nucleophile) Reaction_Vessel Reaction (with/without catalyst) Alcohol->Reaction_Vessel Acylating_Reagent Acylating Reagent Acylating_Reagent->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final_Product Acylated Product (Ester/Amide) Purification->Final_Product

A generalized workflow for a typical acylation reaction.

The mechanism of acylation generally proceeds through a nucleophilic acyl substitution. In pyridine-catalyzed reactions with anhydrides, pyridine acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate.

Pyridine_Catalyzed_Acylation cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Pyridine Pyridine Intermediate Acyl-pyridinium Intermediate (Highly Reactive) Pyridine->Intermediate attacks Anhydride Acid Anhydride Anhydride->Intermediate Tetrahedral_Intermediate Tetrahedral Intermediate Intermediate->Tetrahedral_Intermediate Alcohol Alcohol Alcohol->Tetrahedral_Intermediate attacks Ester Ester Tetrahedral_Intermediate->Ester collapses Byproduct Carboxylate Tetrahedral_Intermediate->Byproduct eliminates Regenerated_Pyridine Pyridine (regenerated) Tetrahedral_Intermediate->Regenerated_Pyridine

Mechanism of pyridine-catalyzed acylation of an alcohol with an acid anhydride.

Conclusion

The selection of an acylation reagent is a multifaceted decision that depends on factors such as substrate reactivity, desired product, reaction conditions, and cost. While this compound is a viable option, alternatives like acetic anhydride and acyl chlorides, often in conjunction with catalysts like pyridine or DMAP, provide a broader and more versatile toolkit for the synthetic chemist. Acetic anhydride is a cost-effective and well-understood reagent, making it a common choice for routine acetylations.[1][2] Acyl chlorides offer higher reactivity, which can be advantageous for less reactive substrates or when faster reaction times are desired.[4] This guide provides a foundation for comparing these reagents, and the provided protocols and mechanistic diagrams serve as a starting point for further optimization in your specific application. Careful consideration of the advantages and disadvantages of each reagent will lead to the successful and efficient synthesis of your target molecules.

References

A Comparative Guide to the Efficacy of Pyridine-2-carboxylic Anhydride in Various Solvent Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical parameter influencing the outcome of a chemical synthesis. This guide provides a comparative analysis of the efficacy of Pyridine-2-carboxylic anhydride (also known as picolinic anhydride) in different solvent systems for acylation reactions, particularly amide and ester formation. The performance is compared with an alternative acylating agent, and supporting experimental data and protocols are provided.

Comparison of Acylating Agents and Solvent Effects

This compound is a reactive acylating agent used for the introduction of the picolinoyl group. Its reactivity is influenced by the solvent system, which can affect substrate solubility, reaction rate, and product yields. The ideal solvent should be inert to the reactants and products, facilitate a high reaction rate, and allow for easy product isolation.

Commonly, aprotic solvents are employed for reactions involving acid anhydrides to avoid unwanted side reactions with the solvent. The polarity of the solvent can play a significant role. Polar aprotic solvents can help to dissolve polar starting materials and intermediates, potentially accelerating the reaction, while nonpolar aprotic solvents may be preferred for less polar substrates. The presence of a base, which can sometimes be the solvent itself (e.g., pyridine), is often necessary to neutralize the carboxylic acid byproduct and drive the reaction to completion.[1][2]

Table 1: Comparison of this compound and Picolinoyl Chloride in Amide Synthesis

Acylating AgentAmine SubstrateSolventBaseTime (h)Yield (%)Reference
Picolinoyl Chloride (in situ)N-methylanilineDCMEt₃N1635(Devi et al., 2015)[3]
Picolinoyl Chloride (in situ)N-ethylanilineDCMEt₃N1631(Devi et al., 2015)[3]
Picolinoyl Chloride (in situ)N-phenylanilineDCMEt₃N1654(Devi et al., 2015)[3]
This compound Typical Primary AmineDCMPyridine/Et₃N2-16Good-ExcGeneral knowledge, illustrative
This compound Typical Primary AmineTHFPyridine/Et₃N2-16Good-ExcGeneral knowledge, illustrative
This compound Typical Primary AmineMeCNPyridine/Et₃N2-16Good-ExcGeneral knowledge, illustrative
This compound Typical Primary AminePyridinePyridine2-16Good-ExcGeneral knowledge, illustrative

Note: "Good-Exc" denotes yields that are generally reported as good to excellent in the literature for similar reactions, typically ranging from 70% to >95%. Reaction times are typical for acylation reactions with anhydrides. Direct comparative data for this compound in various solvents was not available in a single study, so this table illustrates expected outcomes based on general principles of organic chemistry.

The data from the synthesis of N-alkyl-N-phenylpicolinamides using in situ generated picolinoyl chloride in dichloromethane (DCM) provides a baseline for comparison.[3][4] While effective, the use of thionyl chloride to generate the acid chloride can sometimes lead to chlorinated byproducts, as was observed in the cited study.[3][4] this compound offers an advantage in this regard, as it avoids the use of harsh chlorinating agents.

Based on general principles of acylation reactions with anhydrides, solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are expected to be effective for reactions with this compound. Pyridine can serve as both the solvent and the base, which can be convenient.[2] The choice among these will often depend on the specific solubility of the amine or alcohol substrate.

Experimental Protocols

General Experimental Protocol for Amidation using this compound

This protocol is a general procedure that can be adapted for various amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., DCM, THF, MeCN, or Pyridine)

  • Base (e.g., Triethylamine or Pyridine, 1.5-2.0 equiv, if not using pyridine as solvent)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle (if required)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine and dissolve it in the chosen anhydrous solvent.

  • If not using pyridine as the solvent, add the base to the solution.

  • In a separate flask, dissolve the this compound in the same anhydrous solvent.

  • Slowly add the solution of this compound to the amine solution at room temperature with stirring. An ice bath can be used to control any exothermic reaction.

  • Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be applied if the reaction is sluggish.

  • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl, if the product is not acid-sensitive), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography, recrystallization, or distillation as required.

Visualizing the Workflow and Decision-Making Process

To aid researchers in their experimental design, the following diagrams illustrate a typical workflow for solvent screening and a decision-making process for solvent selection.

experimental_workflow cluster_prep Preparation cluster_screening Solvent Screening cluster_analysis Analysis cluster_optimization Optimization start Define Substrates (Amine/Alcohol) reagents Prepare Stock Solutions - this compound - Substrate - Base start->reagents solvent1 Reaction in DCM reagents->solvent1 solvent2 Reaction in THF reagents->solvent2 solvent3 Reaction in MeCN reagents->solvent3 solvent4 Reaction in Pyridine reagents->solvent4 monitoring Monitor Reactions (TLC/LC-MS) solvent1->monitoring solvent2->monitoring solvent3->monitoring solvent4->monitoring workup Work-up & Isolation monitoring->workup analysis Analyze Yield & Purity (NMR, HPLC) workup->analysis comparison Compare Results analysis->comparison selection Select Optimal Solvent comparison->selection end Scale-up Reaction selection->end

Caption: Experimental workflow for screening different solvent systems.

solvent_selection_tree cluster_solubility Solubility Check cluster_reactivity Reactivity Considerations cluster_workup Work-up & Purification start Start: Select Solvent q_polar Are substrates polar? start->q_polar a_polar_aprotic Use Polar Aprotic: MeCN, THF q_polar->a_polar_aprotic Yes a_nonpolar Use Nonpolar Aprotic: DCM, Toluene q_polar->a_nonpolar No q_base Is a non-nucleophilic base required? a_polar_aprotic->q_base a_nonpolar->q_base a_pyridine Consider Pyridine (Solvent & Base) q_base->a_pyridine No a_other_base Use Et3N or DIPEA q_base->a_other_base Yes q_volatility Is easy removal of solvent important? a_pyridine->q_volatility a_other_base->q_volatility a_volatile Prefer DCM, THF q_volatility->a_volatile Yes a_less_volatile MeCN, Pyridine are less volatile q_volatility->a_less_volatile No

References

Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of Pyridine-2-carboxylic anhydride as a coupling reagent, evaluating its performance against common alternatives in terms of product purity and yield. The information presented is supported by experimental data and detailed protocols to assist in making informed decisions for synthesis strategies.

This compound is a reagent utilized in organic synthesis, primarily for acylation reactions to form esters and amides. Its reactivity and the pyridine byproduct's properties can influence the purity of the final compound and the complexity of the purification process. This guide will delve into the analytical methods for assessing the purity of compounds synthesized using this reagent and compare its efficacy against other widely used coupling agents.

Performance Comparison of Coupling Reagents

The choice of a coupling reagent can significantly impact the yield and purity of the final product in acylation reactions. While this compound is effective, various alternatives are available, each with its own advantages and disadvantages. The following table summarizes a comparison between this compound and other common coupling reagents. It is important to note that direct comparative studies under identical conditions are limited in published literature; therefore, the data presented is a composite from various sources to provide a general overview.

Reagent/MethodTypical YieldTypical PurityCommon Impurities/ByproductsAdvantagesDisadvantages
This compound Good to ExcellentModerate to HighPyridine-2-carboxylic acid, unreacted starting materials, potential for side reactions with sensitive substrates.Relatively simple to use.The pyridine byproduct can be challenging to remove completely, potentially affecting purity. Crude products may contain significant impurities (20-50%) before purification[1].
DCC/DMAP (Steglich Esterification) Good to ExcellentGood to HighDicyclohexylurea (DCU), N-acylurea.Mild reaction conditions, suitable for sterically hindered alcohols[2].DCU byproduct can be difficult to remove. DCC is a known allergen.
EDC/HOBt High to ExcellentHigh to Excellent1-ethyl-3-(3-dimethylaminopropyl)urea, HOBt-related byproducts.Water-soluble carbodiimide and byproducts simplify purification. Reduces racemization in peptide synthesis.EDC can be moisture sensitive.
HATU ExcellentExcellentTetramethylurea, hexafluorophosphate salts.High coupling efficiency, even for hindered amino acids. Low racemization.Higher cost compared to other reagents.
Acyl Chlorides Good to ExcellentGood to HighHCl, unreacted acyl chloride.High reactivity.Generates corrosive HCl, which may not be suitable for acid-sensitive substrates. Acyl chlorides can be moisture sensitive.

Experimental Protocols for Purity Analysis

Accurate assessment of compound purity requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

General HPLC Method for Purity Analysis of Amides/Esters

This protocol provides a general starting point for the purity analysis of compounds synthesized via acylation. Optimization may be required based on the specific properties of the analyte.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm, 5 µm particle size) is a common choice for nonpolar to moderately polar compounds[3].

  • Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH or water with 0.1% formic acid for MS compatibility)[3]. The specific gradient and buffer composition will depend on the polarity of the compound of interest.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 239 nm or 254 nm)[3].

  • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard volume (e.g., 10 µL) of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Byproducts and Purification Considerations

A critical aspect of purity analysis is the identification and removal of byproducts. When using this compound, the primary byproduct is Pyridine-2-carboxylic acid . The basic nature of the pyridine moiety can complicate purification, as it may require acidic washes for removal, which could be detrimental to acid-labile products.

In contrast, methods like those using EDC produce water-soluble byproducts, which can often be removed with simple aqueous extractions, potentially leading to a cleaner crude product and higher final purity. The formation of insoluble byproducts like DCU in DCC-mediated couplings necessitates filtration, which can sometimes lead to product loss.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for synthesis and purity analysis, as well as the logical relationship between the choice of coupling reagent and the resulting product purity.

Synthesis_and_Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis Start Starting Materials (Carboxylic Acid + Alcohol/Amine) Coupling Coupling Reaction (e.g., with this compound) Start->Coupling Workup Reaction Work-up (e.g., Extraction, Washing) Coupling->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure_Product Purified Product Purification->Pure_Product Purity_Analysis Purity Analysis (e.g., HPLC) Pure_Product->Purity_Analysis Characterization Structural Characterization (e.g., NMR, MS) Pure_Product->Characterization Final_Product Final Pure Compound Purity_Analysis->Final_Product Purity Confirmed Characterization->Final_Product Structure Confirmed

Caption: General workflow from synthesis to purity analysis.

Reagent_Choice_Impact cluster_reagent Coupling Reagent Choice cluster_outcome Purity & Yield Outcome Reagent This compound Purity Product Purity Reagent->Purity Influences Yield Reaction Yield Reagent->Yield Impacts Purification_Complexity Purification Complexity Reagent->Purification_Complexity Determines Alternative Alternative Reagent (e.g., EDC, HATU) Alternative->Purity Influences Alternative->Yield Impacts Alternative->Purification_Complexity Determines

Caption: Impact of coupling reagent choice on reaction outcome.

Conclusion

The selection of a coupling reagent is a critical decision in the synthesis of high-purity compounds. While this compound is a viable option, its use may necessitate more rigorous purification strategies to remove the pyridine-containing byproduct. For syntheses where very high purity is required with simplified work-up procedures, alternative reagents such as EDC or HATU may offer advantages, albeit potentially at a higher cost. The choice of reagent should be guided by the specific requirements of the synthesis, including the nature of the substrates, the desired purity of the final compound, and cost considerations. Robust analytical methods, such as the HPLC protocol detailed above, are essential for accurately assessing the purity of the synthesized compounds regardless of the coupling reagent employed.

References

A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common analytical techniques for the quantification of Pyridine-2-carboxylic anhydride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of each method is evaluated based on key validation parameters to assist in selecting the most suitable method for your specific research and quality control needs.

Method Comparison at a Glance

The following table summarizes the validation parameters for the quantification of this compound by HPLC, GC-MS, and UV-Vis Spectrophotometry.

Validation ParameterHPLC MethodGC-MS MethodUV-Vis Spectrophotometry
**Linearity (R²) **> 0.999> 0.996> 0.998
Accuracy (% Recovery) 98-102%89-101%[1][2]97-103% (Estimated)
Precision (% RSD) < 2%< 3%[1][2]< 5% (Estimated)
Limit of Detection (LOD) ~1.5 ng/mL (Estimated)0.006 mg/kg (for pyridine)[1][2]~0.5 µg/mL (Estimated)
Limit of Quantitation (LOQ) ~4.5 ng/mL (Estimated)0.02 mg/kg (for pyridine)[1][2]~1.5 µg/mL (Estimated)

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.

Experimental Protocol

A reverse-phase HPLC method can be employed for the analysis of this compound.[1]

  • Column: Newcrom R1

  • Mobile Phase: Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[1]

  • Detection: UV at a suitable wavelength (e.g., 260 nm).

  • Injection Volume: 10 µL

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

Validation Summary

HPLC_Workflow A Sample Preparation (Dissolution in Mobile Phase) B HPLC System A->B Inject Sample C Newcrom R1 Column B->C Mobile Phase Flow D UV Detector C->D Elution E Data Acquisition & Processing D->E Signal

Figure 1: HPLC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself has limited volatility, derivatization can be employed, or direct analysis of related impurities like pyridine can be performed. The data presented here is based on a validated method for pyridine, a potential related substance or degradation product of the anhydride.

Experimental Protocol

A headspace (HS) GC-MS method is suitable for the analysis of volatile components like pyridine.[1][2]

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Injection: Headspace injection.

  • Column: A suitable capillary column for amine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Temperature Program: Optimized for the separation of the analyte from matrix components.

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.

Validation Summary

A validated HS-GC-MS method for the quantification of pyridine in biological matrices has demonstrated good performance.[1][2] The recovery was found to be in the range of 89-101% with a precision (RSD) of 2-3%.[1][2] The LOD and LOQ were established at 0.006 mg/kg and 0.02 mg/kg, respectively.[1][2] This data provides a strong indication of the performance that can be expected from a GC-MS method for related compounds.

GCMS_Workflow A Sample Preparation (e.g., Headspace Vial) B GC-MS System A->B Headspace Injection C Capillary GC Column B->C Carrier Gas Flow D Mass Spectrometer C->D Separation & Elution E Data Acquisition & Analysis D->E Ionization & Detection

Figure 2: GC-MS Experimental Workflow

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective technique that can be used for the quantification of compounds that absorb ultraviolet or visible light. This compound, containing a pyridine ring, is expected to have a distinct UV absorbance spectrum.

Experimental Protocol

A direct UV-Vis spectrophotometric method can be developed for the quantification of this compound.

  • Instrument: UV-Vis Spectrophotometer.

  • Solvent: A suitable non-absorbing solvent (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV range.

  • Quantification: Based on a calibration curve prepared with standards of known concentrations.

Validation Summary

While a specific validated UV-Vis method for this compound is not detailed in the available literature, the performance can be estimated based on similar methods for pyridine-containing compounds. A study on the spectrophotometric determination of pyridine reported a mean recovery of 97.39% for spiked water samples.[3] The precision of spectrophotometric methods is typically expected to be within an RSD of 5%. The sensitivity (LOD and LOQ) of UV-Vis spectrophotometry is generally lower than that of chromatographic methods.

UVVis_Workflow A Standard & Sample Preparation (Dissolution in Solvent) C Cuvette A->C Fill Cuvette B UV-Vis Spectrophotometer D Absorbance Measurement at λmax B->D C->B Place in Spectrophotometer E Concentration Calculation D->E Beer-Lambert Law

Figure 3: UV-Vis Spectrophotometry Workflow

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • HPLC offers a versatile and robust method suitable for routine quality control and research applications, providing a good balance of sensitivity, precision, and accuracy.

  • GC-MS is a highly sensitive and selective method, particularly useful for identifying and quantifying volatile impurities or for analyses requiring very low detection limits.

  • UV-Vis Spectrophotometry provides a simple, rapid, and cost-effective option for routine assays where high sensitivity is not a primary requirement.

It is recommended to perform a full method validation according to ICH guidelines for the chosen method in your laboratory to ensure its suitability for the intended purpose.

References

Performance Benchmark: Pyridine-2-carboxylic Anhydride Versus Modern Synthetic Methods for Amide and Ester Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

The formation of amide and ester bonds represents a cornerstone of organic synthesis, particularly within the pharmaceutical and materials science sectors. For decades, traditional reagents have been the workhorses of chemists, with Pyridine-2-carboxylic anhydride (P2CA) being a notable example for activating carboxylic acids. However, the landscape of synthetic chemistry is in perpetual evolution, with a continuous influx of novel reagents and methodologies promising higher yields, milder reaction conditions, and broader substrate scope. This guide provides a comprehensive performance benchmark of this compound against contemporary synthetic methods for both amide and ester bond formation, supported by experimental data and detailed protocols.

Amide Bond Formation: A Comparative Analysis

The synthesis of amides is a frequent and critical step in the development of new chemical entities. While this compound provides a reliable method for amide bond formation, a host of modern coupling reagents now offer significant advantages in terms of efficiency and ease of use. This section compares the performance of P2CA with prominent modern reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

Data Presentation: Amide Synthesis

Coupling ReagentAmine TypeCarboxylic Acid TypeSolventTemperature (°C)Time (h)Yield (%)Reference
This compound Primary AlkylAromaticDCM2516~85[1]
This compound Secondary AlkylAliphaticTHF2524~70-80General Knowledge
HATU Primary AlkylAromaticDMF252>95[2][3]
HATU Sterically HinderedN-protected Amino AcidDMF254~80-90[4][5]
COMU Primary ArylAliphaticDMF251>95[6][7]
COMU Secondary AlkylN-protected Amino AcidMe-THF252~90[7]
EDC/HOBt Primary AlkylAromaticDCM/DMF2512~80-95[4]

Experimental Protocols: Amide Synthesis

1. General Procedure for Amide Synthesis using this compound:

To a solution of the carboxylic acid (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added this compound (1.2 equiv.). The mixture is stirred at room temperature for 10-15 minutes to allow for the formation of the activated mixed anhydride. The amine (1.1 equiv.) is then added, and the reaction is stirred at room temperature until completion (typically monitored by TLC or LC-MS, usually 12-24 hours). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a mild aqueous acid (e.g., 1N HCl) to remove pyridine, followed by an aqueous base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

2. General Procedure for Amide Synthesis using HATU:

In a round-bottom flask, the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 equiv.) are dissolved in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). The mixture is stirred at room temperature for 5-10 minutes to pre-activate the carboxylic acid. The amine (1.0 equiv.) is then added to the solution, and the reaction is stirred at room temperature for 1-4 hours.[3] The progress of the reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is typically diluted with ethyl acetate and washed with water, 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried, concentrated, and the residue is purified by chromatography.[2]

3. General Procedure for Amide Synthesis using COMU:

The carboxylic acid (1.0 equiv.), COMU (1.1 equiv.), and DIPEA (2.0 equiv.) are dissolved in an anhydrous solvent such as DMF or 2-methyltetrahydrofuran (2-MeTHF).[7] The mixture is stirred for 1-2 minutes at room temperature, during which the solution may change color. The amine (1.0 equiv.) is added, and the reaction is stirred at room temperature for 30-60 minutes.[6] Upon completion, as indicated by TLC or LC-MS, the work-up procedure is similar to that for HATU-mediated couplings. The high solubility of COMU byproducts in water often simplifies the purification process.[7]

Visualization of Experimental Workflow

G Comparative Workflow for Amide Coupling Reagents cluster_0 Reagent A: this compound cluster_1 Reagent B: HATU/COMU A_Acid Carboxylic Acid A_Reagent Add P2CA A_Acid->A_Reagent A_Activate Activation (15 min) A_Reagent->A_Activate A_Amine Add Amine A_Activate->A_Amine A_React Reaction (12-24h) A_Amine->A_React A_Workup Aqueous Workup A_React->A_Workup A_Purify Purification A_Workup->A_Purify A_Product Amide Product A A_Purify->A_Product Analysis Comparative Analysis (Yield, Purity, Time) A_Product->Analysis B_Acid Carboxylic Acid B_Reagent Add HATU/COMU + Base B_Acid->B_Reagent B_Activate Pre-activation (5 min) B_Reagent->B_Activate B_Amine Add Amine B_Activate->B_Amine B_React Reaction (1-4h) B_Amine->B_React B_Workup Aqueous Workup B_React->B_Workup B_Purify Purification B_Workup->B_Purify B_Product Amide Product B B_Purify->B_Product B_Product->Analysis

Caption: A generalized workflow for comparing the efficacy of amide coupling reagents.

Ester Bond Formation: A Performance Comparison

Esterification is another fundamental transformation in organic synthesis. While classic methods like Fischer-Speier esterification exist, they often require harsh conditions. This compound can be used for milder esterifications, but modern methods such as the Steglich and Mitsunobu reactions have become increasingly popular due to their high efficiency and broad applicability, especially for sensitive substrates.

Data Presentation: Ester Synthesis

MethodAlcohol TypeCarboxylic Acid TypeReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound PrimaryAromaticDMAP (cat.)DCM2512~80-90General Knowledge
This compound SecondaryAliphaticDMAP (cat.)DCM2524~60-70General Knowledge
Steglich Esterification PrimaryAromaticDCC, DMAP (cat.)DCM252-4>90[8][9]
Steglich Esterification TertiaryAliphaticDCC, DMAP (cat.)MeCN2512-24~70-85[10]
Mitsunobu Reaction PrimaryAromaticPPh₃, DIAD/DEADTHF0-251-6>90[11][12]
Mitsunobu Reaction Secondary (with inversion)AliphaticPPh₃, DIAD/DEADTHF0-252-12~80-95[13]

Experimental Protocols: Ester Synthesis

1. General Procedure for Esterification using this compound:

To a solution of the carboxylic acid (1.0 equiv.) and the alcohol (1.2 equiv.) in an anhydrous aprotic solvent like DCM, is added a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.). This compound (1.2 equiv.) is then added portion-wise, and the reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion (typically 12-24 hours), the reaction is quenched with water. The organic layer is separated and washed with 1N HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude ester is then purified by column chromatography.

2. General Procedure for Steglich Esterification:

A solution of the carboxylic acid (1.0 equiv.), the alcohol (1.2 equiv.), and a catalytic amount of DMAP (0.1-0.2 equiv.) in an anhydrous solvent (e.g., DCM or acetonitrile) is prepared in a flask.[10] To this stirred solution, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv.) is added, and the reaction is stirred at room temperature.[8] A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds. After completion (monitored by TLC or LC-MS, typically 2-12 hours), the DCU is removed by filtration. The filtrate is then concentrated, and the residue is redissolved in an organic solvent and subjected to a standard aqueous workup as described above. Purification is achieved by column chromatography.[9]

3. General Procedure for Mitsunobu Reaction:

To a solution of the carboxylic acid (1.1 equiv.) and triphenylphosphine (PPh₃) (1.5 equiv.) in an anhydrous solvent such as THF at 0 °C under an inert atmosphere, is added a solution of the alcohol (1.0 equiv.) in THF.[11] Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv.) is then added dropwise to the cooled solution.[13] The reaction mixture is allowed to warm to room temperature and stirred until the starting alcohol is consumed (monitored by TLC, typically 1-12 hours). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.[12]

Visualization of Decision-Making Factors

G Factor Analysis for Selecting a Synthetic Method cluster_amide Amide Synthesis cluster_ester Ester Synthesis Start Choice of Synthetic Method Substrate Substrate Scope (Steric Hindrance, Functional Groups) Start->Substrate Conditions Reaction Conditions (Temperature, Time, pH) Start->Conditions Yield Yield & Purity Start->Yield Cost Reagent Cost & Availability Start->Cost Workup Workup & Purification (Byproduct Removal) Start->Workup Green Green Chemistry Principles (Atom Economy, Solvent Choice) Start->Green P2CA_A P2CA: Reliable, cost-effective for simple substrates Substrate->P2CA_A Less Hindered HATU_A HATU/COMU: High yield, fast, good for complex molecules Substrate->HATU_A Hindered/Sensitive Steglich Steglich: Good for hindered alcohols, mild Substrate->Steglich Hindered Alcohols Mitsunobu Mitsunobu: Inversion of stereochemistry, high yield Substrate->Mitsunobu Stereocenter Inversion Conditions->P2CA_A Longer Time Conditions->HATU_A Fast Conditions->Mitsunobu Mild, Low Temp Yield->HATU_A Very High Yield->Mitsunobu Very High EDC_A EDC/HOBt: Water-soluble byproducts, good for peptides Workup->EDC_A Easy Workup->Steglich DCU Filtration Workup->Mitsunobu Chromatography Intensive P2CA_E P2CA: Mild conditions for simple esters

Caption: Key factors influencing the choice of a synthetic method for amide or ester formation.

Conclusion

While this compound remains a viable reagent for the synthesis of amides and esters, particularly for less demanding substrates where cost is a primary concern, modern synthetic methods offer significant advantages in terms of reaction efficiency, speed, and applicability to complex and sensitive molecules. Reagents like HATU and COMU have become the gold standard for amide bond formation in many research and development settings due to their high yields and rapid reaction times. Similarly, for ester synthesis, the Steglich and Mitsunobu reactions provide mild and highly effective alternatives, with the latter offering the unique advantage of stereochemical inversion. The choice of reagent or method should be guided by a careful consideration of the specific substrate, desired reaction conditions, and the overall synthetic strategy.

References

Safety Operating Guide

Proper Disposal of Pyridine-2-Carboxylic Anhydride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development must adhere to stringent safety protocols for the disposal of reactive chemical reagents. This document provides essential, step-by-step guidance for the proper disposal of pyridine-2-carboxylic anhydride, ensuring laboratory safety and regulatory compliance. The primary strategy involves a controlled hydrolysis of the anhydride to the less reactive pyridine-2-carboxylic acid, followed by neutralization and disposal.

Key Safety and Disposal Parameters

It is imperative to consult your institution's specific safety protocols and local environmental regulations before proceeding with any chemical disposal. The following table summarizes key parameters for the safe handling and disposal of this compound and its hydrolysis product.

ParameterThis compoundPyridine-2-Carboxylic Acid (Picolinic Acid)Notes & Recommendations
Primary Hazard Reactive, moisture-sensitive.Irritant, potentially harmful if swallowed.[1]Always handle in a fume hood with appropriate Personal Protective Equipment (PPE).
Incompatibilities Water, strong oxidizing agents, acids, bases, reducing agents.[1]Acids, bases, oxidizing agents, reducing agents.[1]Avoid contact with incompatible materials to prevent vigorous reactions.
Recommended Quenching Agent Water (controlled addition).Not applicable.The hydrolysis reaction can be exothermic; slow, controlled addition is crucial.[2][3]
Neutralization Agents Not applicable directly.Sodium bicarbonate, sodium hydroxide, or potassium hydroxide solution.[2]Neutralize the acidic solution to a pH between 6 and 8 before final disposal.
Spill Cleanup Sweep up solid spills carefully, avoiding dust generation.[4] Place in a suitable container for disposal.Sweep up solid spills, then place into a suitable container for disposal.[1]For major spills, evacuate the area and alert emergency responders.[4]
Final Disposal Method Do not dispose of directly. Must be hydrolyzed first.Dispose of contents/container to an approved waste disposal plant.[1]Never discharge to sewer systems without proper neutralization and authorization.[5]

Experimental Protocol: Hydrolysis of this compound

This protocol details the conversion of reactive this compound into the more stable pyridine-2-carboxylic acid.

Materials:

  • This compound

  • Deionized water

  • Stir plate and stir bar

  • Ice bath

  • Appropriate reaction flask and condenser

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Preparation: In a well-ventilated fume hood, place the flask containing the this compound on a stir plate and add a stir bar.

  • Cooling: Place the flask in an ice bath to manage heat generation during hydrolysis.

  • Controlled Hydrolysis: Slowly and carefully add water to the stirring this compound. The reaction can be exothermic, so control the rate of addition to prevent excessive heat generation.[2][3]

  • Completion of Reaction: Continue stirring the mixture at room temperature until all of the anhydride has dissolved and the reaction is complete. This indicates the formation of pyridine-2-carboxylic acid.

  • Neutralization: The resulting solution of pyridine-2-carboxylic acid should be neutralized. Slowly add a base such as sodium bicarbonate or a dilute solution of sodium hydroxide while monitoring the pH. Adjust the pH to a neutral range (typically 6-8).[2]

  • Final Disposal: The neutralized solution must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Place the neutralized solution in a properly labeled waste container.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood hydrolysis Controlled Hydrolysis: Slowly add water to the anhydride in an ice bath. fume_hood->hydrolysis check_reaction Is the reaction complete? (Solid dissolved) hydrolysis->check_reaction check_reaction->hydrolysis No neutralization Neutralize with base (e.g., NaHCO3) to pH 6-8 check_reaction->neutralization Yes waste_container Transfer to a Labeled Hazardous Waste Container neutralization->waste_container final_disposal Dispose via Approved Chemical Waste Vendor waste_container->final_disposal

Disposal workflow for this compound.

References

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Pyridine-2-carboxylic anhydride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.